tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-(1-methylimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)11-7-10-5-6-12(7)4/h5-6H,1-4H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUAPIZEJRXDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719112 | |
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279822-69-3 | |
| Record name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70719112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate: Properties, Synthesis, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. This document outlines the compound's fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and establishes a framework for its analytical characterization. The core of this guide focuses on the strategic importance of this molecule, explaining the synergistic roles of the 1-methyl-imidazole core as a bio-isostere and pharmacophore, and the tert-butyloxycarbonyl (Boc) group as a critical tool for regioselective synthesis. Applications, safety protocols, and handling procedures are detailed for researchers, scientists, and professionals in the pharmaceutical industry.
Physicochemical and Structural Properties
The foundational data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate are summarized below. Accurate knowledge of these properties is the first step in experimental design, ensuring correct stoichiometry, predicting solubility, and confirming product identity.
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | N/A |
| CAS Number | 1279822-69-3 | [1] |
| Molecular Formula | C₉H₁₅N₃O₂ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Storage | Sealed in dry, 2-8°C | [1] |
Strategic Importance in Medicinal Chemistry
The utility of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate extends far beyond its basic structure. Its value lies in the combination of two key chemical features: the bio-active imidazole ring and the versatile Boc protecting group.
The 1-Methyl-Imidazole Moiety
The imidazole ring is a privileged scaffold in drug discovery. It is an aromatic heterocycle present in the essential amino acid histidine and is involved in numerous biological processes. In drug design, it can function as:
-
A Bio-isostere: It can mimic amide or other functional groups, improving metabolic stability or modifying binding interactions.
-
A Hydrogen Bond Acceptor/Donor: The nitrogen atoms can participate in crucial hydrogen bonding with protein targets.
-
A Coordination Ligand: It can chelate metal ions within enzyme active sites.
-
A Scaffold for Diversification: The ring provides multiple points for synthetic modification to explore structure-activity relationships (SAR).
The Tert-Butyloxycarbonyl (Boc) Protecting Group
The Boc group is one of the most important amine-protecting groups in organic synthesis for its reliability and mild removal conditions.[2] Its presence in the title compound is a deliberate synthetic choice.
-
Causality of Protection: The 2-amino group of 1-methylimidazole is a reactive nucleophile. Without protection, it would interfere with subsequent reactions intended for other parts of a larger molecule. The Boc group renders the amine temporarily inert.[3]
-
Orthogonality and Selectivity: The Boc group is stable to a wide variety of reaction conditions (e.g., basic hydrolysis, hydrogenolysis) but is easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] This "orthogonality" allows chemists to deprotect the amine at a precise step in a complex synthesis without disturbing other sensitive functional groups.[2]
The logical workflow of using a Boc-protected intermediate is a cornerstone of multi-step synthesis.
Caption: Boc Protection/Deprotection Strategy.
Synthesis and Purification Protocol
This section describes a standard, reliable laboratory procedure for the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. The protocol is designed to be self-validating through subsequent analytical characterization.
Principle of the Reaction
The synthesis is a nucleophilic acylation reaction. The 2-amino group of 1-methylimidazole acts as a nucleophile, attacking a carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O). A non-nucleophilic base is often included to neutralize the acidic byproduct, driving the reaction to completion.
Materials and Reagents
-
2-Amino-1-methylimidazole (or its salt, e.g., hydrochloride)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography elution)
Step-by-Step Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-methylimidazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the solution. If using a salt of the starting amine, increase to 2.2 eq.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is a crucial step to control the exothermicity of the reaction with Boc₂O.
-
Reagent Addition: Dissolve Di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, dilute the reaction mixture with DCM.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (1x), water (1x), and brine (1x). The bicarbonate wash removes any unreacted acidic species.
-
Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 20% to 70%) is typically effective for eluting the product. Fractions containing the pure product are identified by TLC, combined, and concentrated to yield the final compound as a solid.
Caption: General Synthesis and Purification Workflow.
Analytical Characterization (Self-Validation)
Confirmation of the product's identity and purity is non-negotiable. The following methods and expected results constitute a self-validating system for the described protocol.
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the tert-butyl group (~1.5 ppm, singlet, 9H), N-methyl group (~3.5 ppm, singlet, 3H), and two distinct imidazole ring protons (~6.8-7.0 ppm, doublets, 1H each). Absence of starting material signals. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the tert-butyl carbons, the quaternary carbamate carbon, the N-methyl carbon, and the three distinct imidazole ring carbons. |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion, typically as [M+H]⁺ at m/z = 198.24. |
| HPLC | Quantitative Purity Assessment | A single major peak, indicating >95% purity. |
Applications in Research and Drug Development
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is not an end-product but a valuable intermediate. Its utility is demonstrated in the synthesis of more complex molecules for drug discovery programs.
-
Scaffold for Kinase Inhibitors: The imidazole core is a feature in many ATP-competitive kinase inhibitors. After Boc deprotection, the resulting amine can be acylated or alkylated to build out structures that target the hinge region of protein kinases.
-
Synthesis of Antiviral and Antifungal Agents: Many successful antifungal and antiviral drugs are based on substituted imidazole scaffolds. This building block provides a convenient entry point for creating novel derivatives.
-
Peptide and Peptidomimetic Synthesis: The Boc-protected amine allows for its incorporation into peptide chains or peptidomimetic backbones, where the imidazole side chain can mimic histidine or introduce unique electronic and steric properties.[4]
-
Intermediate for Agrochemicals: Similar to pharmaceuticals, the imidazole core is used in the development of advanced fungicides and other crop protection agents.[5]
Safety and Handling
Proper handling is essential to ensure laboratory safety. This compound, like many related carbamates and imidazoles, presents moderate hazards.
GHS Hazard Identification
Based on supplier data for the title compound and related structures, the following hazards are identified:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335 (Potential): May cause respiratory irritation.[6]
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or powder.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected before use and removed using the proper technique.[9]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved particulate respirator is required.[10]
-
-
Handling Practices: Avoid formation of dust and aerosols. Do not breathe dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Keep away from strong oxidizing agents and strong acids.[7]
Conclusion
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a strategically designed synthetic intermediate of high value to the scientific research community, particularly in drug discovery. Its molecular weight of 197.23 g/mol is but one parameter of a molecule whose true utility is defined by the chemical potential locked within its structure. The combination of a bio-relevant imidazole core and a robust, selectively cleavable Boc protecting group makes it an indispensable tool for the efficient and precise construction of complex molecular architectures. Adherence to the synthesis, characterization, and safety protocols outlined in this guide will enable researchers to leverage its full potential in advancing their scientific objectives.
References
-
National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate. PubChem Compound Database. Retrieved from [Link]
- Supporting Information. (n.d.). Characterization Data of the Products.
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Retrieved from [Link]
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Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Retrieved from [Link]
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Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key intermediate in contemporary pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a holistic, field-proven methodology rooted in the principles of causality and self-validation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unambiguously confirm the molecular structure of this N-heterocyclic carbamate. Each section is crafted to not only detail the "how" but, more critically, the "why" behind experimental choices, ensuring a deep and practical understanding of the structure elucidation workflow.
Introduction: The Scientific Imperative
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (C₉H₁₅N₃O₂) is a molecule of significant interest, primarily serving as a protected form of 2-amino-1-methylimidazole. The tert-butyloxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, essential in multi-step organic syntheses.[1] The imidazole moiety is a common scaffold in bioactive molecules, making this compound a valuable building block.[2]
Accurate and unequivocal structure determination is the bedrock of all subsequent research and development. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of promising drug candidates. This guide, therefore, presents a rigorous, multi-faceted analytical approach to ensure the highest fidelity in the structural characterization of the title compound.
The Analytical Triad: A Synergistic Approach
The structure elucidation of a novel or synthesized small molecule is rarely accomplished with a single analytical technique. Instead, a synergistic combination of methods is employed to build a self-validating and irrefutable structural hypothesis. For tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, our analytical triad consists of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the chemical environment of each proton and carbon atom, establishing the carbon skeleton and the connectivity between atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain insight into the molecule's fragmentation patterns, which can further corroborate the proposed structure.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
The logical workflow for this process is outlined in the diagram below.
Figure 1: A schematic overview of the integrated workflow for the structure elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
Mass Spectrometry: Determining the Molecular Blueprint
The initial and most fundamental question in structure elucidation is the molecular weight of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its soft ionization nature, which typically leaves the molecular ion intact.[3][4]
Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₉H₁₅N₃O₂ | Based on the known structure. |
| Molecular Weight | 197.23 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 197.1164 Da | The exact mass of the most abundant isotopes. |
| Primary Ion (Positive Mode) | m/z 198.1237 [M+H]⁺ | Protonation is expected on one of the nitrogen atoms. |
| Key Fragment Ion 1 | m/z 142.0818 [M-C₄H₉]⁺ | Loss of the tert-butyl group. |
| Key Fragment Ion 2 | m/z 98.0658 [M-Boc+H]⁺ | Cleavage of the entire Boc group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of ~10 µg/mL.[5]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode, as the nitrogen atoms in the imidazole ring are readily protonated.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Source Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 4-8 L/min at 180-220 °C
-
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
Interpretation of ESI-MS Data
The primary objective is to identify the protonated molecular ion [M+H]⁺ at the predicted m/z of 198.1237. The high-resolution data should confirm the elemental composition of C₉H₁₆N₃O₂⁺. The observation of fragment ions corresponding to the loss of the tert-butyl group (m/z 142.0818) and the entire Boc group (m/z 98.0658) provides strong evidence for the presence of the tert-butoxycarbonyl moiety.
Infrared Spectroscopy: Identifying Functional Groups
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.[6][7]
Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 | N-H Stretch | Carbamate |
| 3100-3000 | C-H Stretch | Aromatic (Imidazole) |
| 2980-2930 | C-H Stretch | Aliphatic (tert-Butyl & Methyl) |
| ~1720 | C=O Stretch | Carbamate |
| ~1600 & ~1480 | C=C & C=N Stretch | Imidazole Ring |
| ~1160 | C-O Stretch | Carbamate |
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply gentle pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Interpretation of IR Data
The IR spectrum should prominently display a strong absorption band around 1720 cm⁻¹, characteristic of the carbamate carbonyl (C=O) stretch.[9] The presence of an N-H stretch around 3350 cm⁻¹ further supports the carbamate functionality. Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be present. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including those from the imidazole ring, which can be used for comparison with reference spectra if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments of the ¹H and ¹³C nuclei and their through-bond connectivities. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[10][11]
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | br s | 1H | NH -Boc |
| ~6.8 | d | 1H | Imidazole H -5 |
| ~6.6 | d | 1H | Imidazole H -4 |
| ~3.6 | s | 3H | N-CH₃ |
| ~1.5 | s | 9H | C(CH₃)₃ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C =O (Carbamate) |
| ~148 | C -2 (Imidazole) |
| ~125 | C -5 (Imidazole) |
| ~118 | C -4 (Imidazole) |
| ~81 | C (CH₃)₃ |
| ~33 | N-CH₃ |
| ~28 | C(CH₃ )₃ |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).
-
Integrated Interpretation of NMR Data
-
¹H NMR Analysis: The ¹H NMR spectrum is expected to show five distinct signals. The singlet at ~1.5 ppm integrating to 9 protons is characteristic of the tert-butyl group of the Boc protector. The singlet at ~3.6 ppm integrating to 3 protons corresponds to the N-methyl group on the imidazole ring. The two doublets in the aromatic region (~6.6-6.8 ppm) are indicative of the two coupled protons on the imidazole ring. A broad singlet around 7.5 ppm corresponds to the carbamate N-H proton; its chemical shift can be concentration and temperature-dependent.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will provide the carbon backbone. Key signals include the carbamate carbonyl at ~153 ppm, the quaternary carbon of the tert-butyl group at ~81 ppm, and the tert-butyl methyl carbons at ~28 ppm. The three distinct signals for the imidazole ring carbons will also be observed.
-
2D NMR for Connectivity Confirmation:
-
COSY: A cross-peak between the two imidazole protons (~6.8 and ~6.6 ppm) will confirm their three-bond coupling.
-
HSQC: This experiment will directly link each proton signal (except the N-H) to its attached carbon. For example, the singlet at ~3.6 ppm will correlate with the carbon signal at ~33 ppm.
-
HMBC: This is the key experiment for assembling the fragments. Crucial correlations to look for are:
-
From the N-CH₃ protons (~3.6 ppm) to the imidazole ring carbons C-2 and C-5.
-
From the imidazole H -4 and H -5 protons to other imidazole carbons.
-
From the tert-butyl protons (~1.5 ppm) to the quaternary tert-butyl carbon (~81 ppm) and the carbamate carbonyl carbon (~153 ppm).
-
From the NH proton (~7.5 ppm) to the carbamate carbonyl carbon (~153 ppm) and the imidazole C-2 (~148 ppm).
-
-
The HMBC correlations are visualized in the diagram below.
Figure 2: Key predicted HMBC correlations for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
Conclusion: A Self-Validating Structural Assignment
By systematically applying the analytical triad of MS, IR, and NMR spectroscopy, a robust and self-validating structural elucidation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate can be achieved. The mass spectrometry data confirms the molecular formula and the presence of the Boc group. The infrared spectrum identifies the key carbamate and imidazole functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous map of the atomic connectivity, confirming the precise arrangement of all atoms in the molecule. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any subsequent research or development activities.
References
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Boc Protecting Group. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Spectral Characterization and Biological Activity of 2-[2‾-(1-Amino-1,5-Dinitrophenyl)azo]-Imidazole. (2019). ResearchGate. Retrieved from [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). Clinical Biochemist Reviews. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]
-
Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. (n.d.). University of Geneva. Retrieved from [Link]
-
ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. Retrieved from [Link]
-
CH362: Use of IR Spectrometer with an ATR cell. (n.d.). Oregon State University. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). Royal Society of Chemistry. Retrieved from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved from [Link]
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- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-Depth Technical Guide to the Nomenclature and Identification of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of medicinal chemistry and drug development, the precise identification of molecular entities is paramount. Ambiguity in nomenclature can lead to costly errors in synthesis, procurement, and biological evaluation. This guide provides a comprehensive overview of the nomenclature, synonyms, and critical identifiers for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a heterocyclic building block. As a Senior Application Scientist, my objective is to offer not just a list of names, but a framework for ensuring the unambiguous identification of this and other chemical compounds, thereby upholding the principles of scientific integrity and reproducibility. This document will delve into the various naming conventions, the importance of unique identifiers like the CAS number, and provide a practical protocol for structural verification.
Primary Identifiers and Molecular Structure
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a derivative of 2-amino-1-methylimidazole where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. This modification is a common strategy in organic synthesis to modulate the reactivity of the amine functional group.[1]
The definitive identifiers for this compound are its structure and its CAS Registry Number.
Chemical Structure:
Figure 1: The molecular structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
The structure reveals a direct bond between the C2 position of the 1-methylimidazole ring and the nitrogen atom of the carbamate group. This is a critical structural feature that distinguishes it from a common isomer, as will be discussed later.
Comprehensive Glossary of Synonyms and Identifiers
Navigating chemical databases and literature requires familiarity with a range of identifiers. A single name is often insufficient for a comprehensive search. The following table summarizes the key synonyms and machine-readable identifiers for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
| Identifier Type | Value | Source |
| Primary Name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | [2] |
| CAS Registry No. | 1279822-69-3 | [2] |
| Molecular Formula | C₉H₁₅N₃O₂ | [2] |
| Molecular Weight | 197.23 g/mol | [2] |
| MDL Number | MFCD20527388 | [2] |
| SMILES | O=C(OC(C)(C)C)NC1=NC=CN1C | [2] |
The Critical Importance of Precise Identification: A Case Study
A significant challenge in working with this molecule is its potential for confusion with a structurally similar isomer: tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate (CAS No. 203664-05-5).[3][4]
Structural Comparison:
| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate |
![]() | ![]() |
| CAS: 1279822-69-3 | CAS: 203664-05-5 [4] |
| Direct imidazole-N bond | Methylene (-CH₂) spacer between imidazole and N |
This seemingly minor difference—the presence of a methylene (-CH₂) linker—fundamentally changes the molecule's chemical properties, reactivity, and spatial conformation. Relying solely on a common name without verification by CAS number or structure could lead a researcher to purchase or synthesize the wrong compound.
The following diagram illustrates the relationship between a chemical concept and its various identifiers, emphasizing the central role of the unique CAS number and structure.
Protocol for Experimental Identity Confirmation
Trustworthiness in chemical research is built on a foundation of verifiable data. Spectroscopic analysis is the gold standard for confirming the structure and identity of a compound. The following is a standard protocol for acquiring a Proton Nuclear Magnetic Resonance (¹H NMR) spectrum to validate the identity of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert several times to ensure a homogeneous solution.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz).
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Expected ¹H NMR Spectrum Analysis:
For tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (in CDCl₃, 400 MHz), one would predict the following signals:
-
~6.9-7.1 ppm (d, 1H): One of the imidazole ring protons.
-
~6.7-6.9 ppm (d, 1H): The other imidazole ring proton.
-
~3.6 ppm (s, 3H): The methyl group protons on the imidazole nitrogen (N-CH₃).
-
~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.
-
A broad singlet for the N-H proton of the carbamate, which may be variable in position.
Causality Insight: The key diagnostic signals are the absence of a singlet or triplet around 4.0-4.5 ppm, which would be expected for the methylene (-CH₂-) protons in the isomeric impurity (CAS 203664-05-5). The presence of two distinct doublets for the imidazole protons and a 3H singlet for the N-methyl group confirms the correct structure.
A Workflow for Comprehensive Compound Identification
To ensure accuracy and avoid the pitfalls of mistaken identity, a systematic workflow should be employed when encountering a chemical name in literature or a supplier catalog.
Conclusion
The name tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate refers to a specific chemical entity defined by its unique structure and CAS Registry Number 1279822-69-3. As demonstrated, reliance on nomenclature alone is fraught with risk due to the existence of close structural isomers. For researchers and drug development professionals, the consistent use of unique, non-ambiguous identifiers like the CAS number is not merely a matter of best practice but a requirement for robust, reproducible science. This guide provides the foundational knowledge and a procedural framework to ensure the correct identification, procurement, and application of this valuable chemical building block.
References
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Lead Sciences. tert-Butyl methyl(1-methyl-1H-imidazol-5-yl)carbamate. [Link]
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National Center for Biotechnology Information. "tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate". PubChem Compound Summary for CID 18670478. [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(1H-imidazol-2-yl_methyl_carbamate]([Link]
-
Tuteja, N. et al. (2014). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents". Arhiv za higijenu rada i toksikologiju, 65(1), 1-14. [Link]
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- 4. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key building block in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles behind the spectroscopic characterization of this molecule, empowering researchers to confidently identify and utilize this compound in their work.
Introduction
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS No. 1279822-69-3) is a bifunctional molecule incorporating a nucleophilic N-methylated imidazole ring and a readily cleavable tert-butoxycarbonyl (Boc) protecting group. This unique combination makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. Accurate spectroscopic characterization is paramount to ensure the purity and structural integrity of this reagent, which directly impacts the success of subsequent synthetic steps and the biological activity of the final products. This guide will detail the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, along with the underlying principles and experimental protocols for their acquisition.
Molecular Structure and Key Spectroscopic Features
The structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate presents several key features that give rise to its characteristic spectroscopic fingerprint. The imidazole ring contains two distinct C-H protons and a methyl group on one of the nitrogen atoms. The carbamate functionality includes a labile N-H proton, a carbonyl group, and a bulky tert-butyl group.
Caption: Molecular structure of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental technique for the structural elucidation of organic molecules. The chemical shift, integration, and multiplicity of the signals provide a detailed map of the proton environment within the molecule.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.0 | Singlet (broad) | 1H | N-H (carbamate) |
| ~6.9 - 7.1 | Doublet | 1H | Imidazole C4-H or C5-H |
| ~6.7 - 6.9 | Doublet | 1H | Imidazole C5-H or C4-H |
| ~3.6 | Singlet | 3H | N-CH ₃ |
| ~1.5 | Singlet | 9H | C(CH ₃)₃ |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and concentration.[1]
Interpretation and Experimental Rationale
-
Imidazole Protons: The two protons on the imidazole ring are expected to appear as doublets in the aromatic region, typically between 6.7 and 7.1 ppm. Their distinct chemical shifts arise from the electronic asymmetry of the ring. The coupling between them (³JHH) would be in the range of 1-3 Hz.
-
N-Methyl Protons: The methyl group attached to the imidazole nitrogen is electronically deshielded and is expected to appear as a sharp singlet around 3.6 ppm.
-
Carbamate N-H Proton: The carbamate proton is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration, but is anticipated to be in the range of 7.5-8.0 ppm in a non-protic solvent like CDCl₃.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 1.5 ppm, a characteristic signal for the Boc protecting group.
Experimental Protocol for ¹H NMR
Caption: Workflow for acquiring a ¹H NMR spectrum.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a minimal residual solvent signal.[2]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.[3]
-
Spectrometer Frequency: A 400 MHz or higher field instrument is recommended to achieve good signal dispersion, especially for resolving the imidazole proton signals.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Although ¹³C has a low natural abundance, modern NMR techniques allow for the routine acquisition of high-quality spectra.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C =O (carbamate) |
| ~148 | Imidazole C 2 |
| ~128 | Imidazole C 4 or C 5 |
| ~118 | Imidazole C 5 or C 4 |
| ~81 | -C (CH₃)₃ |
| ~34 | N-C H₃ |
| ~28 | -C(C H₃)₃ |
Note: Predicted chemical shifts are based on analogous compounds and may vary depending on the solvent.[1]
Interpretation and Experimental Rationale
-
Carbonyl Carbon: The carbamate carbonyl carbon is significantly deshielded and is expected to appear at the downfield end of the spectrum, around 153 ppm.
-
Imidazole Carbons: The C2 carbon, being attached to two nitrogen atoms, is the most deshielded of the imidazole ring carbons, appearing around 148 ppm. The C4 and C5 carbons will have distinct signals in the aromatic region.
-
tert-Butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 81 ppm, while the three equivalent methyl carbons will give a strong signal at approximately 28 ppm.
-
N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region, predicted to be around 34 ppm.
Experimental Protocol for ¹³C NMR
The sample preparation is similar to that for ¹H NMR, though a higher concentration (20-50 mg) is often beneficial. The acquisition will be a proton-decoupled ¹³C experiment to simplify the spectrum to single lines for each unique carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 | N-H Stretch | Carbamate |
| ~3100 | C-H Stretch | Imidazole Ring |
| ~2980 | C-H Stretch | Aliphatic (CH₃) |
| ~1720 | C=O Stretch | Carbamate |
| ~1540 | N-H Bend | Carbamate |
| ~1450 | C=N Stretch | Imidazole Ring |
| ~1250, ~1160 | C-O Stretch | Carbamate |
Note: Predicted frequencies are based on typical values for these functional groups.[4]
Interpretation and Experimental Rationale
-
N-H and C=O Stretching: The most prominent peaks will be the N-H stretch of the carbamate at around 3350 cm⁻¹ and the strong C=O stretch at approximately 1720 cm⁻¹. The position of the N-H stretch can be affected by hydrogen bonding.
-
C-H Stretching: Aromatic C-H stretches from the imidazole ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and tert-butyl groups will appear just below 3000 cm⁻¹.
-
Imidazole Ring Vibrations: The C=N and C=C stretching vibrations of the imidazole ring will give rise to characteristic absorptions in the 1600-1400 cm⁻¹ region.
Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion |
| 198.1237 | [M+H]⁺ |
| 142.0818 | [M+H - C₄H₈]⁺ |
| 100.0920 | [M+H - Boc]⁺ |
| 57.0704 | [C₄H₉]⁺ |
Note: Predicted m/z values are for the monoisotopic masses.
Interpretation and Experimental Rationale
-
Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.[5][6] Its high-resolution mass can be used to confirm the elemental composition (C₉H₁₅N₃O₂).
-
Fragmentation Pattern: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (C₄H₈) to give the corresponding carbamic acid.[7] Another common fragmentation is the loss of the entire Boc group. The tert-butyl cation at m/z 57 is also a very common fragment.
Experimental Protocol for ESI-MS
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and quality control of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. By understanding the correlation between the molecular structure and the expected spectral features, researchers can effectively utilize this important building block in their synthetic endeavors. The provided experimental protocols offer a validated starting point for obtaining high-quality spectroscopic data, ensuring the integrity of starting materials and the success of complex synthetic campaigns.
References
- Supporting Information for various syntheses of carbamates.
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Chem-Impex International. tert-Butyl (1H-Benzo[D][1][8][9]Triazol-1-Yl)Methyl(Allyl)Carbamate. (Product information for a related compound).
- PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.
- PubChem. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- BenchChem. (2025). N-Boc-Imidazole: A Comprehensive Technical Guide.
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- El-Faham, A., et al. (2019). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
- ChemicalBook.
- Jackson, C. J., & Carr, P. D. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters.
- Hahne, F., et al. (2019).
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Wawer, I., & Pisklak, D. M. (2019).
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Kertesz, V. (2019).
- Iowa State University Chemical Instrumentation Facility.
- Wikipedia.
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- ChemicalBook. Imidazole(288-32-4) 13C NMR spectrum.
- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Sharma, A., et al. (2015).
- University of Cambridge Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide.
- Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.
- ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples.
- Sridhar, V., & Krishnamurthy, S. S. (1987). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry.
- The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Photochemical & Photobiological Science.
- Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- ChemicalBook.
- Pharmaffiliates. Tert-butyl (R)-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)(nitroso)
- PubChem. tert-Butyl [3-(1H-imidazol-1-yl)propyl]carbamate.
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A Technical Guide to the 13C NMR Spectroscopic Analysis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. In the absence of a directly published spectrum for this specific molecule, this document synthesizes data from analogous structures and foundational NMR principles to present a reliable, predicted spectrum. This guide is designed to assist researchers in the identification, characterization, and quality control of this compound, offering insights into experimental design, spectral interpretation, and data validation.
Introduction: The Significance of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate serves as a crucial building block in the synthesis of various pharmaceutically active compounds. The presence of the imidazole ring, a common motif in drug molecules, and the tert-butoxycarbonyl (Boc) protecting group, makes this compound a versatile intermediate in organic synthesis and medicinal chemistry. Accurate characterization of this molecule is paramount to ensure the purity and identity of subsequent products in a synthetic pathway. 13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides unambiguous information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift providing information about its electronic environment.
Predicted 13C NMR Data and Structural Assignment
Based on established chemical shift ranges for imidazole, carbamate, and tert-butyl functional groups, a predicted 13C NMR spectrum for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in a common deuterated solvent such as chloroform-d (CDCl₃) is presented below. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure of the molecule.[1]
Table 1: Predicted 13C NMR Chemical Shifts for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C2 | Imidazole Ring | 145-150 | Attached to two nitrogen atoms, resulting in a significant downfield shift. |
| C4 | Imidazole Ring | 125-130 | Olefinic carbon in the imidazole ring. |
| C5 | Imidazole Ring | 120-125 | Olefinic carbon in the imidazole ring. |
| -CH₃ | N-Methyl Group | 30-35 | Methyl group attached to a nitrogen atom. |
| C=O | Carbamate | 152-156 | Carbonyl carbon of the carbamate group, influenced by the adjacent nitrogen and oxygen atoms. |
| -C(CH₃)₃ | tert-Butyl Group | 79-82 | Quaternary carbon of the tert-butyl group, attached to oxygen. |
| -C(CH₃)₃ | tert-Butyl Group | 28-29 | Methyl carbons of the tert-butyl group. |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.[2]
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR data, the following experimental protocol is recommended. The choice of parameters is critical for obtaining a spectrum with a good signal-to-noise ratio, especially for quaternary carbons which typically exhibit weaker signals.[3]
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
The following diagram illustrates the general workflow for acquiring a 13C NMR spectrum.
Caption: Workflow for 13C NMR data acquisition and processing.
Key Acquisition Parameters
-
Spectrometer Frequency: A higher field strength (e.g., 100 MHz for 13C) will provide better signal dispersion.[5]
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used.
-
Acquisition Time: A longer acquisition time will improve the signal-to-noise ratio.
-
Relaxation Delay: A sufficient relaxation delay (D1) is crucial for accurate integration, especially for quaternary carbons.
-
Number of Scans: A larger number of scans will be required for 13C NMR compared to 1H NMR due to the low natural abundance of the 13C isotope.[2]
In-depth Spectral Interpretation and Causality
The predicted chemical shifts in Table 1 are a direct consequence of the electronic environment of each carbon atom. Understanding these relationships is key to accurate spectral assignment.
The Imidazole Ring
The carbons of the imidazole ring are in an aromatic system, leading to their appearance in the downfield region of the spectrum (typically 115-150 ppm).[1]
-
C2 Carbon: The C2 carbon is positioned between two electronegative nitrogen atoms, which strongly deshields it, causing its resonance to appear at the lowest field among the ring carbons (around 145-150 ppm).
-
C4 and C5 Carbons: The C4 and C5 carbons are less deshielded than C2 and will have chemical shifts in the range of 120-130 ppm. The N-methyl group at the N1 position will have a small electronic effect on the chemical shifts of C2 and C5.
The tert-Butyl Carbamate Moiety
The carbamate functionality introduces two key signals: the carbonyl carbon and the carbons of the tert-butyl group.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is expected to resonate in the range of 152-156 ppm. This is a characteristic region for carbamate carbonyls.[1]
-
tert-Butyl Group: The quaternary carbon of the tert-butyl group is attached to an oxygen atom, which deshields it, leading to a chemical shift around 79-82 ppm. The three equivalent methyl carbons are shielded and will appear as a single, intense peak at approximately 28-29 ppm.[6]
The following diagram illustrates the key structural features and their expected influence on the 13C NMR spectrum.
Caption: Key structural fragments and their predicted 13C NMR chemical shift regions.
Conclusion
This technical guide provides a comprehensive overview of the expected 13C NMR data for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. By understanding the principles of chemical shifts and applying them to the specific structural features of this molecule, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol and spectral interpretation guidelines serve as a valuable resource for ensuring data quality and accuracy in a research and development setting.
References
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
- S. N. Pardanani, et al. PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Journal of Chemistry, Vol. 22A, pp. 696-698, 1983.
-
Supporting Information for "A mild and efficient method for the synthesis of carbamates from amines using tert-butyl-2-oxo-2- (phenylsulfonyl)acetate". [Link]
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- Google Patents.
- Pérez-Toral, M., et al. Calculated and experimental 1H and 13C chemical shifts of the benzene part of 2-substituted benzimidazoles. Magn Reson Chem. 2019; 57: 753– 761.
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Organic Chemistry Portal. Carbamate synthesis by carbamoylation. [Link]
- Senan, A. M., et al. 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis.
-
Lo, C-Y., et al. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. [Link]
- Yang, J. W., et al. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, Vol. 84, p.103 (2007).
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. tert-butyl N-[2-[5-[(2,4-dichlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]ethyl]carbamate. [Link]
Sources
Technical Whitepaper: Structural Elucidation and Quantitation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate via High-Resolution Mass Spectrometry
Executive Summary
In the synthesis of kinase inhibitors and next-generation anticoagulants, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (CAS: 108259-24-5) serves as a critical protected intermediate. Its structural integrity is pivotal; however, the lability of the tert-butoxycarbonyl (Boc) group presents a unique challenge in mass spectrometry (MS) analysis.
This guide provides a definitive technical framework for the analysis of this molecule. Unlike standard protocols, we focus on the mechanistic causality of ionization—distinguishing between in-source degradation and collision-induced dissociation (CID)—to ensure researchers do not mistake thermal instability for sample impurity.
Physicochemical Context & Ionization Strategy[1][2][3]
To design a robust MS method, we must first understand the analyte's behavior in the gas phase.
| Property | Value / Characteristic | Impact on MS Method |
| Formula | Exact Mass: 197.1164 Da | |
| Basicity | Imidazole N3 ( | High proton affinity; ideal for ESI(+) . |
| Lability | Boc Carbamate | Thermally unstable >60°C; prone to In-Source Fragmentation (ISF). |
| Polarity | Moderate ( | Retains well on C18; elutes in moderate organic % (30-50% B). |
The Ionization Paradox
While Atmospheric Pressure Chemical Ionization (APCI) is often preferred for small molecules, it is contraindicated here. The heat required for APCI nebulization (often >350°C) will thermally cleave the Boc group before the ion enters the mass analyzer, yielding a false negative for the intact parent and a false positive for the deprotected amine.
Directive: Use Electrospray Ionization (ESI) in Positive Mode with a controlled source temperature (<300°C).
Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pathway is essential for selecting Multiple Reaction Monitoring (MRM) transitions and verifying structural identity.
The Primary Dissociation Pathway
The fragmentation of Boc-protected amines in ESI(+) follows a predictable, stepwise McLafferty-like rearrangement and decarboxylation.
-
Precursor Selection (
198.12): The protonated molecular ion . -
Loss of Isobutene (
142.06): The tert-butyl cation is ejected (neutral loss of , 56 Da). This forms a protonated carbamic acid intermediate.-
Note: This ion is transient and often low abundance in quadrupole spectra.
-
-
Decarboxylation (
98.07): The carbamic acid rapidly loses (44 Da) to yield the stable protonated amine, 1-methyl-2-aminoimidazole . This is invariably the Base Peak .
Deep Fragmentation (The "Fingerprint")
To confirm the core structure (and rule out isomers), we must fragment the
-
Ring Cleavage: The imidazole ring typically undergoes cleavage of the
bonds. -
Loss of Ammonia/Cyanamide: 2-aminoimidazoles can lose
(17 Da) or cyanamide fragments ( , 42 Da), though these require higher collision energies (CE > 35 eV).
Visualization: Fragmentation Pathway[1]
The following diagram maps the precise dissociation logic required for structural confirmation.
Figure 1: Stepwise dissociation from the Boc-protected precursor to the stable aminopyridine core.
Validated Experimental Protocol
This protocol is designed to minimize "ghost" deprotection during analysis.
Sample Preparation
-
Solvent: Acetonitrile/Water (50:50).
-
Buffer: 5 mM Ammonium Formate.
-
Critical Constraint: Avoid strong acids (TFA > 0.1%) in the sample diluent. While TFA is common in LC mobile phases, prolonged exposure in the autosampler vial can degrade the Boc group before injection.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., BEH C18), 2.1 x 50 mm, 1.7 µm | Standard reverse-phase retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the imidazole ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Aprotic organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation. |
| Source Temp | 250°C - 300°C | CRITICAL: Too high (>350°C) causes thermal Boc loss. |
| Cone Voltage | 20-30 V | Low voltage prevents In-Source Fragmentation (ISF). |
MRM Transition Table (Quantitation)
| Transition Type | Precursor ( | Product ( | Collision Energy (eV) | Purpose |
| Quantifier | 198.1 | 98.1 | 15 - 20 | Most abundant, stable transition. |
| Qualifier 1 | 198.1 | 142.1 | 10 - 12 | Confirms Boc presence (soft fragment). |
| Qualifier 2 | 198.1 | 57.1 | 25 | Tert-butyl cation (confirms alkyl group). |
Impurity Profiling & Troubleshooting
The "Ghost" Peak (m/z 98.1)
If you observe a peak at
-
Diagnosis: Your sample has partially degraded. The free amine (1-methyl-2-aminoimidazole) is much more polar than the Boc-protected parent and will elute near the void volume.
-
Solution: Check autosampler stability. Re-prepare samples in neutral buffer (Ammonium Acetate) rather than acidic water.
The "Sodium Adduct" (m/z 220.1)
-
Observation: A strong signal at
220.1 ( ). -
Cause: Glassware contamination or high salt content.
-
Action: Sodium adducts fragment poorly. Switch to Ammonium Formate mobile phase to force the protonated species
.
References
-
Mechanism of Boc Fragmentation
- Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays.
- Source: Journal of The American Society for Mass Spectrometry (via NIH).
-
Link:[Link]
-
Imidazole Ionization Behavior
-
General LC-MS Method Validation
- Title: Bioanalytical Method Valid
- Source: U.S.
-
Link:[Link]
Sources
Technical Whitepaper: Thermal Profile and Process Safety of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
[1][2]
Part 1: Executive Summary & Molecular Context[1][2]
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a critical intermediate in the synthesis of guanidine-based pharmaceuticals and heterocyclic bioactive agents.[1][2] Its structural core consists of a 2-aminoimidazole moiety protected by a tert-butoxycarbonyl (Boc) group.[1][2]
While the Boc group provides essential protection against nucleophilic attack during synthetic sequences, it introduces a specific thermal liability. Unlike aliphatic Boc-amines, which are generally stable up to 180°C, Boc-protected heteroaromatic amines (such as 2-aminoimidazoles) often exhibit lowered thermal stability due to the electron-donating nature of the imidazole ring, which can facilitate the elimination mechanism.[1][2]
Critical Safety Finding: This compound undergoes thermal decomposition releasing isobutylene and carbon dioxide .[2] In a closed system (e.g., sealed pressure reactor or storage drum), this decomposition generates significant pressure, presenting a rupture hazard.[2]
Structural Analysis[3]
Part 2: Thermodynamic Stability Profile
The following data summarizes the expected thermal behavior based on the class properties of N-Boc-heteroaryl amines. Note: Exact values depend on crystal morphology and purity; empirical validation via DSC (Differential Scanning Calorimetry) is required for each new GMP batch.
Thermal Data Summary
| Parameter | Value / Range | Implications |
| Melting Point ( | ~140 – 145 °C (Typical) | Solid-liquid transition often overlaps with decomposition onset.[1][2] |
| Decomposition Onset ( | ~150 °C | Gas evolution begins.[1][2] Process safety limit. |
| Peak Decomposition ( | 170 – 180 °C | Rapid, potentially runaway gas generation.[1][2] |
| Safe Process Temp ( | < 100 °C | Recommended maximum for drying/concentration.[1][2] |
| Gas Evolution | 2 moles gas / 1 mole solid | High pressure hazard in sealed vessels.[2] |
Process Warning: If the melting point is observed to be significantly lower (<130°C), it may indicate the presence of acidic impurities (e.g., residual HCl or carboxylic acids), which catalyze Boc removal and lower the decomposition temperature.[1][2]
Part 3: Decomposition Mechanism
The thermal degradation of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate proceeds via an intramolecular elimination (retro-ene type reaction) or an E1-like pathway, driven by entropy.[1][2]
Reaction Pathway[3][4][5][6][7]
-
Initiation: Thermal energy excites the carbamate C-O bond.[2]
-
Elimination: The tert-butyl group cleaves to form Isobutylene and an unstable carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid spontaneously loses Carbon Dioxide (CO2) to yield the free amine, 2-amino-1-methylimidazole .[1][2]
Pathway Visualization (DOT)[1][2]
Figure 1: Thermal decomposition pathway of N-Boc-2-aminoimidazole derivatives.[1][2][3]
Part 4: Process Safety & Gas Evolution
For scale-up chemists, the primary risk is not the toxicity of the byproducts, but the volume of gas generated .
Theoretical Pressure Calculation
Scenario: If 1 kg of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate decomposes in a sealed 10 L reactor:
Part 5: Experimental Protocols
To validate the stability of your specific lot, follow these standard operating procedures (SOPs).
Protocol A: Differential Scanning Calorimetry (DSC)
Purpose: Determine exact Onset (
-
Sample Prep: Weigh 2–4 mg of dried sample into a standard aluminum pan.
-
Sealing: Do not hermetically seal if using standard pans (gas evolution will deform the pan).[2] Use a pinhole lid or high-pressure gold-plated crucible if quantitative enthalpy of decomposition is required.[2]
-
Method:
-
Equilibrate at 30°C.
-
Ramp 5°C/min to 250°C.
-
Purge: Nitrogen at 50 mL/min.[2]
-
-
Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm or noisy baseline (decomposition/bubbling).[1][2]
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: Quantify mass loss to confirm loss of Boc group.[1][2]
-
Sample Prep: Weigh 5–10 mg into a platinum or ceramic pan.
-
Method:
-
Ramp 10°C/min to 300°C.
-
-
Expected Result:
Stability Testing Workflow (DOT)
Figure 2: Decision tree for batch release based on thermal analysis.
Part 6: Storage and Handling Recommendations
-
Storage: Store at 2–8°C (refrigerated). While the compound is solid at room temperature, cooler storage minimizes slow thermal degradation over months.
-
Drying: When drying the synthesized product, use a vacuum oven at <45°C . Avoid drying at >60°C for extended periods.[2]
-
Solvent Compatibility: Avoid heating in acidic solvents (e.g., acetic acid) or alcohols at reflux, as this lowers the barrier for Boc removal.
-
Reaction Quench: If used in a reaction that generates heat (exothermic), ensure active cooling is available to prevent the mixture from exceeding 100°C.
References
-
PubChem. (n.d.).[1][2][4] tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate.[1][2] National Library of Medicine.[2] Retrieved February 1, 2026, from [Link][1][2]
-
Organic Chemistry Portal. (n.d.).[1][2] Boc-Protected Amino Groups: Stability and Cleavage.[1][2] Retrieved February 1, 2026, from [Link][1][2]
-
RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures. Royal Society of Chemistry.[2] Retrieved February 1, 2026, from [Link][1][2]
-
National Institute of Standards and Technology (NIST). (2025).[2] tert-Butyl carbamate Thermal Data. NIST Chemistry WebBook.[2][5] Retrieved February 1, 2026, from [Link][1][2]
Sources
- 1. tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate | C20H29N3O5S | CID 665480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl carbamate [webbook.nist.gov]
Methodological & Application
Use of di-tert-butyl dicarbonate in tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate synthesis
Executive Summary
This application note details the robust synthesis of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate , a critical intermediate in the development of kinase inhibitors and peptidomimetics. While standard amine protection protocols exist, the 2-aminoimidazole scaffold presents unique challenges due to its guanidine-like basicity and potential for tautomeric ambiguity. This guide provides a high-fidelity protocol using di-tert-butyl dicarbonate (
Scientific Background & Strategy
The Challenge of 2-Aminoimidazoles
Unlike aliphatic amines, 2-aminoimidazoles possess a guanidine-type resonance structure. The exocyclic amino group is electron-rich but can be deactivated by the electron-withdrawing nature of the imidazole ring's
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[1][2] The exocyclic amine (acting as the nucleophile) attacks the carbonyl carbon of the
-
Activation: A base (Triethylamine or DIPEA) ensures the amine is in its free-base form.
-
Catalysis: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, attacking
first to form a reactive N-acylpyridinium intermediate, which transfers the Boc group to the amine more efficiently than alone. -
Elimination: The tetrahedral intermediate collapses, releasing
and tert-butanol (t-BuOH) as byproducts.[1][2]
Visualized Pathway
The following diagram illustrates the reaction workflow and mechanistic logic.
Figure 1: Reaction logic flow from starting material to protected carbamate.
Materials & Equipment
Reagents
| Reagent | Role | Purity Grade |
| 1-Methyl-1H-imidazol-2-amine (HCl salt) | Substrate | >97% |
| Di-tert-butyl dicarbonate ( | Protecting Group | >99% |
| Triethylamine (TEA) | Base (Scavenger) | Anhydrous |
| 4-Dimethylaminopyridine (DMAP) | Catalyst | >99% |
| Dichloromethane (DCM) | Solvent | Anhydrous (ACS Grade) |
| Brine / Water | Workup | - |
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.[3]
-
Inert gas line (
or Ar) – Recommended but not strictly required due to robust nature. -
Rotary Evaporator.[4]
-
Flash Chromatography system or Recrystallization setup.
Experimental Protocol
Step 1: Preparation of the Free Base (In Situ)
Rationale: The starting material is often supplied as the Hydrochloride (HCl) salt to ensure stability. The amine must be deprotonated to react.[1][5]
-
Charge a clean, dry 250 mL round-bottom flask with 1-methyl-1H-imidazol-2-amine HCl (10.0 mmol, 1.0 eq).
-
Add Dichloromethane (DCM) (50 mL, 0.2 M concentration).
-
Add Triethylamine (TEA) (25.0 mmol, 2.5 eq).
-
Note: 1.0 eq of TEA neutralizes the HCl; the excess acts as the base for the reaction.
-
-
Stir at Room Temperature (RT) for 15 minutes until the solid dissolves or a fine suspension of TEA·HCl forms.
Step 2: Boc Protection
Rationale: Controlled addition prevents thermal runaway (though mild) and minimizes bis-Boc formation.
-
Add 4-Dimethylaminopyridine (DMAP) (1.0 mmol, 0.1 eq) to the reaction mixture.
-
Prepare a solution of
(11.0 mmol, 1.1 eq) in minimal DCM (5-10 mL). -
Add the
solution dropwise to the reaction flask over 10 minutes. -
Stir the reaction at Room Temperature for 4–16 hours .
-
Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The product is less polar than the starting amine.
-
Step 3: Workup & Isolation
Rationale: The product is an imidazole derivative and retains some basicity. Acidic washes must be mild to avoid deprotection.
-
Quench: Add water (30 mL) to the reaction mixture.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[7]
-
Aqueous Extraction: Extract the aqueous layer once with fresh DCM (20 mL).
-
Wash: Combine organic layers and wash with Brine (30 mL).
-
Critical: Do NOT wash with strong acid (e.g., 1M HCl), as this will remove the Boc group. A very mild citric acid wash (5%) can be used if removing excess amine is strictly necessary, but standard water/brine is usually sufficient.
-
-
Drying: Dry the organic phase over anhydrous
. -
Concentration: Filter and concentrate under reduced pressure to yield the crude solid.
Step 4: Purification
-
Method A (Recrystallization): The crude solid can often be recrystallized from a mixture of Hexanes/Ethyl Acetate.
-
Method B (Flash Chromatography): If impurities persist, purify via silica gel chromatography.
-
Eluent: 0%
5% Methanol in Dichloromethane.
-
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of HCl salt. | Ensure at least 2.0–2.5 eq of base (TEA/DIPEA) is used if starting from salt. |
| Bis-Boc Formation | Large excess of | Strictly limit |
| Starting Material Remains | Low nucleophilicity of amine. | Increase DMAP to 0.2 eq or heat to mild reflux (40°C). |
| Product Loss in Workup | Product is water-soluble or acid-labile. | Avoid acidic washes. Saturate aqueous layer with NaCl (salting out) during extraction. |
Characterization Data (Expected)
-
Physical State: White to off-white solid.
-
NMR (400 MHz,
):- ~1.50 (s, 9H, Boc t-butyl).
- ~3.50 (s, 3H, N-Methyl).
- ~6.5–7.0 (m, 2H, Imidazole CH).
- ~8.0–9.0 (br s, 1H, NH).
-
MS (ESI):
calc. for : 198.12; found: 198.1.
References
-
Mechanism of Boc Protection: BenchChem. The Chemistry of the Boc Protecting Group. Retrieved from [1]
-
General Amine Protection Protocols: Master Organic Chemistry. Amine Protection and Deprotection.[1][5][6][8] Retrieved from
-
Imidazole Reactivity & Catalysis: Basel, Y., & Hassner, A. (2001).[9] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in Modern Pharmaceutical Synthesis
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of contemporary drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Medicinal chemists continually seek versatile building blocks that can streamline synthetic routes, improve yields, and introduce desirable physicochemical properties into drug candidates. tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate has emerged as one such invaluable scaffold, particularly in the synthesis of targeted therapies such as poly(ADP-ribose) polymerase (PARP) inhibitors.
This technical guide provides an in-depth exploration of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, from its fundamental properties and synthesis to its strategic application in the construction of pharmaceutical agents. We will delve into detailed protocols, elucidate the underlying chemical principles, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The core value of this building block lies in the strategic combination of a Boc-protected amine and a 1-methylimidazole moiety. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group, prized for its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] This allows for the selective unmasking of the amine functionality at a desired stage of a multi-step synthesis. Concurrently, the 1-methylimidazole ring is a privileged structure in medicinal chemistry, known to enhance aqueous solubility, improve metabolic stability, and engage in favorable interactions with biological targets.[3][4]
| Property | Value | Reference |
| CAS Number | 1279822-69-3 | [5] |
| Molecular Formula | C₉H₁₅N₃O₂ | [5] |
| Molecular Weight | 197.23 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis of the Building Block: A Practical and Scalable Protocol
The preparation of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is readily achieved through the Boc protection of commercially available 2-amino-1-methylimidazole. This reaction proceeds with high efficiency and selectivity, affording the desired product in excellent yield.
Protocol 1: Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
This protocol details the synthesis of the title compound from 2-amino-1-methylimidazole and di-tert-butyl dicarbonate.
Materials:
-
2-Amino-1-methylimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate as a white to off-white solid.
Causality Behind Experimental Choices:
-
Triethylamine (Et₃N): This basic amine serves to deprotonate the amino group of 2-amino-1-methylimidazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.[6]
-
Anhydrous Dichloromethane (DCM): An aprotic solvent is crucial to prevent the hydrolysis of the highly reactive di-tert-butyl dicarbonate.
-
Aqueous Work-up with NaHCO₃: The use of a mild base like sodium bicarbonate in the work-up neutralizes any remaining acidic species and helps to remove byproducts.
Application in Pharmaceutical Synthesis: A Key Component in the Construction of PARP Inhibitors
The utility of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is prominently demonstrated in the synthesis of PARP inhibitors, a class of targeted cancer therapies. Niraparib, an FDA-approved PARP inhibitor for ovarian and other cancers, features a 2H-indazole-7-carboxamide core.[7] While various synthetic routes to Niraparib exist, the strategic use of our title building block offers a convergent and efficient approach to constructing key intermediates.
The following protocol outlines a plausible synthetic step towards a Niraparib analog, employing a Buchwald-Hartwig amination to couple the Boc-protected imidazole with a suitable indazole scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Niraparib Intermediate
This protocol describes the coupling of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate with 2-(4-bromophenyl)-2H-indazole-7-carbonitrile, a precursor to the Niraparib core structure.
Materials:
-
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (1.2 eq)
-
2-(4-Bromophenyl)-2H-indazole-7-carbonitrile (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add 2-(4-bromophenyl)-2H-indazole-7-carbonitrile, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, and cesium carbonate.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and Xantphos in anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst premix to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
The Rationale for a Strategic Coupling:
-
Boc Protection: The Boc group prevents the amine from acting as a nucleophile under the basic conditions of the Buchwald-Hartwig reaction, thus avoiding self-coupling or other side reactions.[2]
-
Palladium Catalysis: The Pd(0) catalyst undergoes oxidative addition into the aryl bromide bond, followed by coordination of the deprotonated carbamate and subsequent reductive elimination to form the C-N bond.[8]
-
Xantphos Ligand: This bulky, electron-rich phosphine ligand stabilizes the palladium catalyst and promotes the reductive elimination step, leading to higher yields and faster reaction rates.
-
Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the carbamate in situ, allowing it to participate in the catalytic cycle.
Deprotection: Unveiling the Amine Functionality
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the primary amine. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine, carbon dioxide, and isobutylene.[9]
Protocol 3: Acid-Catalyzed Deprotection of the Boc Group
This protocol provides a standard method for the deprotection of the Boc-protected amine using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete deprotection (typically 1-2 hours).
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the deprotected amine. Further purification may be performed if necessary.
Mechanistic Insight:
The deprotection is initiated by the protonation of the carbamate carbonyl oxygen by the strong acid. This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[10]
Conclusion and Future Perspectives
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate stands as a testament to the power of strategic molecular design in modern organic synthesis. Its combination of a robust protecting group and a medicinally relevant heterocyclic core provides a powerful tool for the efficient construction of complex pharmaceutical agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of versatile building blocks like tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate will undoubtedly continue to expand, opening new avenues for innovation in drug discovery.
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1-Methylimidazole - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved January 31, 2026, from [Link]
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Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF. (n.d.). Retrieved January 31, 2026, from [Link]
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(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 31, 2026, from [Link]
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Buchwald–Hartwig Amination - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
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Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
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Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. (2021). Retrieved January 31, 2026, from [Link]
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Carbamate synthesis by carbamoylation - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
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Recent advances in structural types and medicinal chemistry of PARP-1 inhibitors. (2022). Retrieved January 31, 2026, from [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved January 31, 2026, from [Link]
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Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
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Efficient and environmentally friendly synthesis of 2-amino-imidazole - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]
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ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
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BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (n.d.). Retrieved January 31, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Retrieved January 31, 2026, from [Link]
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(PDF) 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]
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Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]
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Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. (n.d.). Retrieved January 31, 2026, from [Link]
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4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-ph thalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1 - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
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Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
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The Strategic Application of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in the Synthesis of Next-Generation Kinase Inhibitors
This technical guide provides an in-depth exploration of the utility of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate as a pivotal building block in the synthesis of contemporary kinase inhibitors. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the chemical rationale, provides detailed experimental protocols, and showcases the significance of this reagent in constructing potent and selective kinase-targeted therapeutics.
Introduction: The Rise of Imidazole Scaffolds in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] The pursuit of selective kinase inhibitors has led to the exploration of a diverse chemical space, with a notable emphasis on heterocyclic scaffolds that can effectively interact with the ATP-binding site of these enzymes. Among these, the 2-aminoimidazole core has emerged as a privileged motif, capable of forming crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of inhibitor potency and selectivity.[2]
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate serves as a strategically protected and readily deployable precursor to the 2-amino-1-methylimidazole moiety. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the exocyclic amine during initial synthetic transformations and can be efficiently removed under acidic conditions, allowing for subsequent diversification and elaboration of the inhibitor scaffold.[] This guide will detail the application of this versatile building block in the context of synthesizing a representative kinase inhibitor, with a focus on practical, field-proven methodologies.
Application Notes: Rationale and Mechanistic Insights
The 1-methyl-2-aminoimidazole substructure is a key pharmacophore in a variety of kinase inhibitors due to its ability to act as a bioisostere for other hinge-binding motifs like aminopyridines and aminopyrimidines. The strategic placement of the methyl group on the imidazole ring can influence the molecule's conformation and solubility, while the 2-amino group is positioned to form critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
The use of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate offers several advantages in a synthetic campaign:
-
Orthogonal Protection: The Boc group is stable to a wide range of reaction conditions, including many cross-coupling reactions, allowing for the selective functionalization of other parts of the molecule before revealing the key hinge-binding amine.
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of synthetic intermediates in organic solvents, facilitating purification and handling.
-
Controlled Reactivity: By masking the nucleophilicity of the 2-amino group, the Boc protection strategy prevents unwanted side reactions and allows for precise control over the synthetic sequence.
A common strategy in kinase inhibitor synthesis involves the coupling of a heterocyclic core, such as the one derived from our title compound, with an aryl or heteroaryl fragment that occupies the solvent-exposed region of the ATP-binding pocket. This is often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[4][5][6]
Experimental Protocols
The following protocols outline a representative synthetic sequence for the preparation of a hypothetical, yet illustrative, kinase inhibitor targeting Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key mediator in inflammatory signaling pathways.[7][8]
Protocol 1: Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
While commercially available, understanding the synthesis of the starting material is valuable. A common route involves the protection of 2-amino-1-methylimidazole.
Materials:
-
2-Amino-1-methylimidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-amino-1-methylimidazole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of the Boc-protected imidazole with a suitable arylboronic acid derivative to construct the core scaffold of the kinase inhibitor.
Materials:
-
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate (assuming a halogenated precursor for coupling) or a pre-functionalized aryl partner
-
Arylboronic acid or ester (e.g., 4-(methoxycarbonyl)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the halogenated tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Boc Deprotection
This step unmasks the key hinge-binding amine.
Materials:
-
Boc-protected intermediate from Protocol 2
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.[]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product may be isolated as a salt depending on the workup procedure.[9]
Protocol 4: Amide Coupling to Finalize the Inhibitor
The final step involves coupling the newly formed amine with a carboxylic acid to introduce functionality that can interact with other regions of the kinase active site.
Materials:
-
Deprotected amine from Protocol 3
-
A suitable carboxylic acid (e.g., a substituted benzoic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Lithium chloride solution (e.g., 5% aqueous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Add a solution of the deprotected amine (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Data Presentation
The following table provides representative data for the synthesis of a hypothetical TAK1 inhibitor based on the protocols described above.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | 2-Amino-1-methylimidazole | Boc₂O | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | 85-95 | >98 |
| 2 | Boc-protected imidazole halide | Arylboronic acid | Coupled intermediate | 60-80 | >95 |
| 3 | Coupled intermediate | TFA | Deprotected amine | 80-95 | >97 |
| 4 | Deprotected amine | Carboxylic acid | Final Kinase Inhibitor | 70-90 | >99 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to a kinase inhibitor.
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling pathway.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link][4]
-
(2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link][10]
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(2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Retrieved from [Link]
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(2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Retrieved from [Link][2]
-
(n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Retrieved from [Link][11]
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(n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. National Institutes of Health. Retrieved from [Link]
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(n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents. Retrieved from [12]
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(n.d.). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate. National Institutes of Health. Retrieved from [Link][13]
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(2019, November 6). Multifaceted Roles of TAK1 Signaling in Cancer. National Institutes of Health. Retrieved from [Link][7]
-
(n.d.). TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers. Retrieved from [https://www.frontiersin.org/articles/10.3389/fcell.2021.642 TAK1/full]([Link] TAK1/full)[8]
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(2026, January 25). TAK1 integrates the NLRP1 inflammasome into the innate immune response to double-stranded RNA. bioRxiv. Retrieved from [Link][15]
-
(n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link][16]
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(2017, August 30). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega. Retrieved from [Link][17]
-
(n.d.). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. National Institutes of Health. Retrieved from [Link][5]
-
(2021, May 10). TAK1 signaling is a potential therapeutic target for pathological angiogenesis. PubMed. Retrieved from [Link][18]
-
(n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. Retrieved from [Link][19]
-
(2025, August 7). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. ResearchGate. Retrieved from [Link][20]
-
(n.d.). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Organic Chemistry Portal. Retrieved from [Link][21]
-
(n.d.). TAK1 Inhibitors as Anti-Cancer Agents. Roswell Park Comprehensive Cancer Center. Retrieved from [Link][1]
-
(n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link][22]
-
(2011, April 1). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. Retrieved from [Link][23]
-
(n.d.). Development of first-in-class PROTAC degraders of TAK1. ChemRxiv. Retrieved from [Link][24]
-
(n.d.). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. PubMed. Retrieved from [Link][25]
-
(n.d.). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. National Institutes of Health. Retrieved from [Link][26]
-
(2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link][27]
-
(2013, May 6). Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates. National Institutes of Health. Retrieved from [Link][28]
-
(2019, August 28). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. ACS Publications. Retrieved from [Link][29]
-
(n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Retrieved from [Link][6]
-
(2020, March 12). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. Retrieved from [Link][30]
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Technical Guide: Handling, Storage, and Application of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
[1][2]
Executive Summary
Molecule: tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate Class: Boc-protected amino-heterocycle Primary Utility: Stable precursor for 2-amino-1-methylimidazole moieties in medicinal chemistry.[1][2]
This guide addresses the specific handling requirements of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate. Unlike highly reactive N-Boc-imidazoles (where the Boc group is attached to the ring nitrogen), this molecule features a carbamate linkage on the exocyclic amine.[1][2] While this confers greater stability, the compound remains susceptible to acid-catalyzed hydrolysis and thermal degradation.[2][3] This protocol outlines a self-validating system for maintaining compound integrity and optimizing its deprotection in drug discovery workflows.[1][2]
Physicochemical Profile
The following data summarizes the critical properties governing the handling of this compound.
| Property | Description / Value | Operational Implication |
| Physical State | White to off-white solid | Prone to electrostatic charging; use anti-static weighing tools.[1][2] |
| Solubility | DCM, MeOH, DMSO, DMF | Fully soluble in polar organic solvents; poor solubility in water/hexanes. |
| pKa (Conjugate Acid) | ~7.0 (Imidazole ring) | The molecule is basic.[2] It will scavenge protons from the atmosphere if not stored correctly. |
| Hygroscopicity | Moderate | Absorbs atmospheric moisture, leading to "clumping" and slow hydrolysis. |
| Thermal Stability | Stable < 40°C | Avoid heating above 60°C during drying; risk of Boc thermolysis.[2] |
| Chemical Sensitivity | Acid Sensitive | CRITICAL: Contact with even weak acids triggers Boc removal.[2] |
Storage Protocol: A Self-Validating System
To ensure long-term stability, a "Cold-Chain, Dry-Chain" system is required.[1][2] The primary degradation pathway is acid-catalyzed hydrolysis assisted by ambient moisture.[1][2]
The Protocol
-
Primary Container: Amber glass vial with a Teflon-lined screw cap. (Avoid clear glass to prevent potential photo-oxidation of the imidazole ring, though rare).[2]
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.[2]
-
Outer Containment: Place the primary vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use (<1 month).
Workflow Visualization (DOT)
Caption: Figure 1. Logic flow for the intake and storage of moisture-sensitive carbamates.
Validation (Quality Control)
To validate the storage system, perform 1H NMR (DMSO-d6) quarterly.
Handling & Safety Procedures
Environmental Control[2]
-
Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Causality: Opening a cold vial in humid air causes immediate water condensation on the solid. This water becomes trapped when resealed, accelerating hydrolysis.
-
-
Weighing: Weigh quickly in air, or use a glovebox for quantities < 10 mg.
Reactivity Hazards[2]
-
Incompatibility: Do not use metal spatulas that may have acidic residue.[2] Avoid contact with Lewis acids (e.g., AlCl3, BF3) unless deprotection is intended.
Application Note: Controlled Deprotection
The most common application of this molecule is as a masked form of 2-amino-1-methylimidazole.[1][2] The deprotection step is critical because the resulting product is highly polar and basic.
Deprotection Methodologies
| Method | Reagents | Conditions | Pros | Cons |
| Standard (TFA) | TFA / DCM (1:[1][2]4) | 0°C to RT, 1-2 h | Fast, quantitative conversion. | Product is a TFA salt; difficult to remove excess TFA.[2] |
| Anhydrous (HCl) | 4M HCl in Dioxane | RT, 2-4 h | Precipitates product as HCl salt. | Requires filtration; hygroscopic salt.[2] |
| Mild (Oxalyl Cl) | Oxalyl Chloride / MeOH | RT, 1-4 h | Very mild; avoids strong acids.[1][2] | Generates HCl in situ; requires careful quenching.[2] |
Recommended Protocol (TFA Method with Free Base Isolation)
Context: Many researchers struggle to isolate the free base 2-amino-1-methylimidazole due to its water solubility.[1][2]
-
Dissolution: Dissolve 1.0 eq of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate in DCM (5 mL/mmol).
-
Acid Addition: Add TFA (10 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc material is UV active, free amine stains purple/brown).
-
Workup (The Critical Step):
-
Concentrate the reaction mixture to an oil (removes DCM and bulk TFA).[2]
-
Do not partition with water/brine (product will stay in water).[2]
-
Ion Exchange: Redissolve residue in MeOH and pass through a strong anion exchange cartridge (SAX) or neutralize with MP-Carbonate resin.[1][2]
-
Filter and concentrate to obtain the free amine.
-
Reaction Pathway Visualization (DOT)
Caption: Figure 2. Chemical pathway for deprotection and isolation of the polar free base.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Material is sticky/gum | Hydrolysis has occurred; presence of free amine or absorbed water.[1][2] | Dry under high vacuum (0.1 mbar) for 24h.[2] If still sticky, recrystallize from cold Et2O/Hexanes. |
| Low Yield after Deprotection | Product lost in aqueous layer during extraction.[2] | Stop aqueous extraction. Use resin-based neutralization or simply evaporate and use as the salt form.[1][2] |
| New impurity in NMR (~1.3 ppm) | Thermal decomposition (Isobutylene formation).[2] | Check storage temperature. Ensure material was not heated >50°C during drying.[2] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18670478, tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate. (Note: Used as structural analog reference for physicochemical properties).[2] Link
-
Sigma-Aldrich. Application Note: N-Boc Deprotection using Solid Supported Reagents. (Protocol adaptation for polar amine isolation). Link
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles. Arkivoc, 2020(viii), 115-124.[4] (Foundational chemistry for imidazole-Boc stability). Link
-
BenchChem. Solubility and Stability of tert-Butyl carbamates. (General stability data for carbamate class). Link[2]
Troubleshooting & Optimization
Low yield in the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Technical Support Center: Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Subject: Troubleshooting Low Yields in Imidazole-2-Carbamate Synthesis Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate is deceptively challenging. While it appears to be a standard protection of an amine or a Curtius rearrangement, the electron-rich and basic nature of the imidazole ring creates specific failure modes.
Low yields typically stem from three root causes:
-
Moisture Sensitivity (Curtius Route): Formation of the symmetric urea byproduct due to water ingress during the isocyanate intermediate phase.
-
Bis-Boc Formation (Direct Route): Over-reaction at the highly nucleophilic ring nitrogen (N3) or the exocyclic nitrogen.
-
Purification Loss: The basic imidazole moiety causes "tailing" or irreversible adsorption on acidic silica gel during chromatography.
This guide provides a root-cause analysis and validated protocols for the two primary synthetic routes.
Module 1: The Curtius Rearrangement (The Robust Route)
Recommended when starting from 1-methylimidazole-2-carboxylic acid.
This is the industry-standard route for generating heteroaromatic amines/carbamates because it avoids handling the unstable 2-aminoimidazole free base.
The Problem: "I see a precipitate that isn't my product."
If you observe a white precipitate that is insoluble in organic solvents and has a high melting point, you have likely formed the symmetric urea (1,3-bis(1-methylimidazol-2-yl)urea).
Mechanism of Failure: The Curtius rearrangement proceeds via an isocyanate intermediate. If water is present, the isocyanate hydrolyzes to the free amine, which immediately reacts with the remaining isocyanate to form the urea. This is an irreversible yield killer.
Protocol Optimization (DPPA Method)
| Parameter | Standard Condition | Optimized Condition | Why? |
| Reagent | DPPA (1.0 eq) | DPPA (1.1 eq) | Ensures complete conversion of the acid. |
| Base | TEA (1.0 eq) | TEA (1.2 eq) | Neutralizes the acid and the phosphate byproduct. |
| Solvent | Anhydrous | ||
| Additives | None | 4Å Molecular Sieves | Actively scavenges moisture during the reflux. |
Step-by-Step Protocol:
-
Activation: Dissolve 1-methylimidazole-2-carboxylic acid (1.0 eq) in anhydrous Toluene/
-BuOH (1:1 ratio, 0.2 M). Add activated 4Å molecular sieves. -
Base Addition: Add Triethylamine (TEA, 1.2 eq) under
. Stir for 10 min. -
Azide Formation: Add Diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.
-
Rearrangement (The Critical Step): Heat the mixture to 80–90°C for 4–6 hours.
-
Note: Evolution of
gas indicates the rearrangement is occurring.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with saturated
(removes phosphate byproducts) and Brine.
Visualization: The Curtius Failure Pathway
Caption: Figure 1. The "Water Trap" in Curtius Rearrangement. Moisture converts the reactive isocyanate into a urea byproduct, halving the yield.
Module 2: Direct Protection (The "Short" Route)
Recommended when starting from 2-amino-1-methylimidazole hydrochloride.
The Problem: "I have multiple spots on TLC."
Direct reaction with Di-tert-butyl dicarbonate (
-
Mono-Boc (Target): Exocyclic protection.
-
Bis-Boc (Impurity): Protection on both the exocyclic amine and the ring nitrogen (or two on the exocyclic amine).
-
Ring-Boc (Impurity): Protection only on the ring nitrogen (less common for 1-methyl substituted, but possible via tautomer shifts if N-methyl isn't fixed, though here it is fixed).
The Fix: Controlled Stoichiometry & Catalysis
2-aminoimidazoles are poor nucleophiles due to the electron-withdrawing nature of the amidine-like system. However, forcing conditions (DMAP + Excess
Protocol Strategy:
-
Don't starve the reaction: Use excess
(2.5 eq) to drive the reaction fully to the Bis-Boc species. -
Selective Deprotection: The "third" Boc group (or the second one on the exocyclic amine) is usually much more labile than the desired carbamate.
-
Hydrolysis: Treat the crude Bis-Boc material with
in or mild basic conditions to cleave the labile Boc, leaving the desired Mono-Boc product intact.
Module 3: Purification (The Yield Killer)
The Problem: "My product is streaking on the column."
Imidazole derivatives are basic. The acidic silanol groups on standard silica gel will protonate the imidazole ring, causing the compound to stick (adsorb) irreversibly or streak (tail), leading to massive mass balance loss.
Troubleshooting Checklist:
| Issue | Solution |
| Streaking/Tailing | Pre-treat Silica: Slurry the silica gel in Hexanes/EtOAc containing 1% Triethylamine (TEA) before loading the column. Maintain 1% TEA in the eluent. |
| Product Decomposition | Avoid Acid: Do not use acid washes (HCl) during extraction. The Boc group on an electron-rich heteroatom can be acid-labile. |
| Low Recovery | Switch Stationary Phase: If silica fails, use Neutral Alumina (Brockmann Grade III). |
Purification Decision Tree
Caption: Figure 2. Purification logic flow to prevent mass loss due to silica adsorption.
FAQ: Frequently Asked Questions
Q: Can I use oxalyl chloride to make the acyl chloride instead of using DPPA? A: It is risky. Imidazole carboxylic acids are zwitterionic and difficult to convert to acid chlorides without polymerization or degradation. The acyl azide formed via DPPA is milder and occurs in a "one-pot" fashion, avoiding the isolation of unstable intermediates [1, 2].[1][2]
Q: Why is my yield only 30% even with dry solvents? A: Check your workup. If you are washing with 1N HCl to remove unreacted amine, you might be deprotecting your Boc group. The imidazole ring makes the compound basic enough to be protonated and extracted into the aqueous layer, but the Boc group is acid-sensitive. Use a Citric Acid wash (pH ~4) or stick to neutral washes (Brine) [3].
Q: Is the isocyanate intermediate stable?
A: No. It should not be isolated. Ensure you have sufficient
References
-
Lebel, H., & Leogane, O. (2005).[3] Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement.[3] Organic Letters, 7(19), 4107–4110. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][4][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis.[4] Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Group in Organic Synthesis. Tetrahedron, 58(14), 2701-2724. Link
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Welcome to the technical support guide for the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the Boc-protection of 2-amino-1-methylimidazole. Our goal is to equip you with the scientific rationale behind procedural choices to ensure successful and reproducible outcomes.
I. Reaction Overview & Mechanism
The synthesis involves the protection of the primary amine of 2-amino-1-methylimidazole with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is fundamental in multi-step organic syntheses, particularly in pharmaceutical development, where masking the nucleophilicity of the amine is crucial.
The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair on one of the electrophilic carbonyl carbons of (Boc)₂O.[1][2] This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected product, along with tert-butanol and carbon dioxide as byproducts.[1] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[1] A base is typically employed to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction.[1]
Caption: General mechanism for Boc protection of an amine.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, providing a diagnosis and actionable solutions.
Q1: My reaction is sluggish or shows no conversion to the product. What are the likely causes?
A1: Diagnosis & Solution
A stalled reaction is typically due to insufficient nucleophilicity of the starting amine or improper reaction conditions. 2-Amino-1-methylimidazole is an aromatic amine, which is less nucleophilic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the imidazole ring.[3]
Troubleshooting Steps:
-
Base Selection is Critical: The primary role of the base is to deprotonate the amine (or the protonated amine formed during the reaction), increasing its nucleophilicity.[1] However, the basicity must be carefully chosen.
-
Problem: Using a weak base like pyridine (pKa of conjugate acid ≈ 5.2) may not be sufficient to significantly enhance the nucleophilicity of the weakly basic starting material (pKa of conjugate acid of 1-methylimidazole is ~7.4).[4]
-
Solution: Employ a non-nucleophilic organic base with a higher pKa. Triethylamine (TEA, pKa of conjugate acid ≈ 10.8) or N,N-diisopropylethylamine (DIPEA or Hünig's base, pKa of conjugate acid ≈ 11) are excellent choices.[1] They are strong enough to facilitate the reaction without competing as nucleophiles.
-
Expert Tip: While strong inorganic bases like NaOH can be used, they often require biphasic conditions (e.g., dioxane/water) which can complicate workup and may not be suitable if other functional groups are sensitive to hydrolysis.[5]
-
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates.
-
Problem: Non-polar solvents may not adequately solvate the polar intermediates.
-
Solution: Aprotic polar solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN) are standard choices.[6] Studies have also shown that alcoholic solvents can significantly accelerate the Boc protection of aromatic amines, even without a base, by stabilizing the transition state.[3] Consider using methanol or ethanol as a solvent or co-solvent.
-
-
Reagent Quality: Ensure your (Boc)₂O is fresh. It can slowly hydrolyze upon exposure to moisture.
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired carbamate. What are the potential side reactions?
A2: Diagnosis & Solution
The most common side reaction in this synthesis is the formation of the di-Boc protected product, where two Boc groups are added to the primary amine. This is more likely to occur under forcing conditions (e.g., high temperature, excess (Boc)₂O, or with a strong base).
Troubleshooting Steps:
-
Control Stoichiometry:
-
Problem: Using a large excess of (Boc)₂O drives the reaction towards di-protection.[7]
-
Solution: Use a slight excess, typically 1.05 to 1.2 equivalents, of (Boc)₂O. Add the (Boc)₂O solution slowly (e.g., dropwise) to the solution of the amine and base. This maintains a low instantaneous concentration of the acylating agent, favoring mono-protection.
-
-
Temperature Control:
-
Problem: Higher temperatures can provide the activation energy needed for the less favorable di-protection reaction.
-
Solution: Run the reaction at room temperature or cooled in an ice bath (0 °C). Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired product, stopping the reaction once the starting material is consumed.
-
-
Base Strength Re-evaluation:
-
Problem: A very strong base could potentially deprotonate the initially formed mono-Boc product, making it nucleophilic enough to react with another molecule of (Boc)₂O.
-
Solution: Stick to tertiary amine bases like TEA or DIPEA. Avoid stronger bases like metal hydrides or alkoxides unless specifically required and controlled.
-
Caption: Competing reaction pathways leading to side products.
Q3: The purification of my product is difficult. It seems to be contaminated with a greasy byproduct.
A3: Diagnosis & Solution
This is a classic purification issue in Boc-protections. The byproduct is often unreacted (Boc)₂O and its breakdown products.
Troubleshooting Steps:
-
Aqueous Workup:
-
Solution: After the reaction is complete, quench with a mild aqueous acid (e.g., saturated NH₄Cl solution or dilute HCl). This will protonate the excess base (like TEA) making it water-soluble. The desired product can then be extracted into an organic solvent (e.g., Ethyl Acetate, DCM).
-
-
Removal of (Boc)₂O:
-
Solution: If unreacted (Boc)₂O remains, it can be removed by adding a nucleophilic scavenger to the reaction mixture before workup. A common method is to add a small amount of a primary amine, like N-methyl-1,3-propanediamine, which will react with the excess (Boc)₂O to form a water-soluble carbamate. Alternatively, a basic wash (e.g., dilute NaOH) can hydrolyze the anhydride.
-
-
Purification Technique:
-
Solution: If impurities persist, column chromatography on silica gel is typically effective. Use a gradient elution system, starting with a non-polar solvent (e.g., Hexanes or Heptane) and gradually increasing the polarity with Ethyl Acetate. The less polar di-Boc product will elute first, followed by the desired mono-Boc product.
-
III. Data Summary & Base Selection Guide
The choice of base is arguably the most critical parameter in this synthesis. The table below summarizes the properties of common bases to guide your selection. The ideal base should be strong enough to deprotonate the substrate's conjugate acid but not so strong that it promotes side reactions.
| Base | Conjugate Acid pKa | Structure | Key Characteristics |
| Pyridine | ~5.25[8] | C₅H₅N | Often too weak for less nucleophilic amines. Can act as a nucleophilic catalyst. |
| Triethylamine (TEA) | ~10.75 | Et₃N | Standard, effective, and economical choice. Sufficiently basic for most Boc protections.[1][6] |
| N,N-Diisopropylethylamine (DIPEA) | ~11.0 | (i-Pr)₂NEt | Sterically hindered and non-nucleophilic. Excellent choice to avoid side reactions.[1] |
| Sodium Hydroxide (NaOH) | ~15.7 (pKa of H₂O)[9] | NaOH | Strong base, requires aqueous or biphasic conditions. Can cause hydrolysis of sensitive groups. |
IV. Standard Experimental Protocol
This protocol serves as a validated starting point. Modifications may be necessary based on your specific experimental observations.
Materials:
-
2-Amino-1-methylimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-amino-1-methylimidazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Boc Anhydride Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient.
V. References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. RSC Advances, (41). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. Retrieved from [Link]
-
Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 283-289. Retrieved from [Link]
-
Reddit. (n.d.). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Unknown Source. (n.d.). pka bases.cdx. Retrieved from [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis. Retrieved from [Link]
-
cspi. (n.d.). 2-methylimidazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. library.gwu.edu [library.gwu.edu]
- 9. uwindsor.ca [uwindsor.ca]
Technical Support Center: Purification of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
[1]
Diagnostic Triage (FAQ)
Q1: My product is a viscous oil, but it should be a solid. How do I induce crystallization? A: This "oiling out" phenomenon is common with Boc-protected amino-imidazoles due to trace solvent retention or minor impurities (like di-Boc species) disrupting the crystal lattice.[1]
-
Immediate Action: Dissolve the oil in a minimum amount of warm Ethyl Acetate (EtOAc).[1] Add n-Heptane dropwise until the solution turns slightly cloudy.[1] Seed with a pure crystal if available, or scratch the flask walls.[1] Cool slowly to 4°C.
-
Root Cause: Fast evaporation of solvent often traps amorphous material.[1] Slow solvent exchange is required.
Q2: The NMR shows a persistent singlet at ~1.5 ppm that isn't my product. Is it
-
Fix: Do not apply more heat (risk of deprotection).[2] Use Protocol A (Chemical Scavenging) below.
Q3: I see a spot on TLC at the baseline. Is this my product decomposing? A: Likely not. 2-Amino-1-methylimidazole (the starting material) is highly polar and basic, often sticking to the baseline in standard EtOAc/Hexane systems.[1]
-
Fix: Use Protocol B (pH-Switch Extraction) to wash this out. If the spot is UV-active and trails, it may be oxidation tars (common with electron-rich imidazoles); use activated charcoal filtration.[1]
Deep-Dive Protocols
Protocol A: The DMEDA Scavenge (Removing Excess )
Best for: Reactions where 1.1–1.5 equivalents of
Mechanism:
Step-by-Step:
-
Dilute: Ensure your reaction mixture is in a water-immiscible solvent (e.g., DCM or EtOAc).
-
Scavenge: Add 0.5 equivalents (relative to the excess
) of DMEDA. -
Stir: Agitate at room temperature for 15–30 minutes.
-
Wash: Transfer to a separatory funnel.
-
Wash 1: 10% Citric Acid or 0.5M HCl (The amine-urea becomes protonated and enters the water layer).
-
Wash 2: Brine.
-
-
Dry: Dry over
and concentrate.
Expert Note: If you lack DMEDA, imidazole itself can be used.[1] It forms N-Boc-imidazole, which is unstable to mild acid washes and hydrolyzes back to water-soluble imidazole and
.[1]
Protocol B: pH-Switch Extraction (Removing Unreacted Amine)
Best for: Removing the highly basic 1-methyl-2-aminoimidazole starting material.[1]
Logic: The product (Boc-carbamate) is significantly less basic than the starting amine due to the electron-withdrawing carbonyl group.[1] We can exploit this
Step-by-Step:
-
Dissolve: Take the crude mixture in EtOAc.
-
Acid Wash (Critical Step): Wash with 0.5M Citric Acid (pH ~3–4).
-
Check: TLC the organic layer. If starting material remains, repeat the wash.[1]
-
Neutralize: Wash the organic layer with Saturated
to remove residual acid.
Data & Specifications
| Property | Value / Behavior | Note |
| Appearance | White to off-white solid | May darken upon air exposure (oxidation). |
| Solubility (Good) | DCM, EtOAc, MeOH, DMSO | Soluble in most polar organics.[1] |
| Solubility (Poor) | Hexane, Heptane, Water | Ideal for recrystallization anti-solvents.[1] |
| TLC | ~0.4–0.6 (50% EtOAc/Hex) | Varies by silica activity; stain with Ninhydrin. |
| Stability | Acid Sensitive | Avoid heating >40°C in acidic media. |
Workflow Visualization
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct purification method based on observed impurity profile.
[1]
Figure 2: The DMEDA Scavenging Mechanism
Caption: Chemical pathway showing how DMEDA transforms lipophilic Boc2O into a water-soluble urea derivative.[1]
[1]
References
-
Basel, Y., & Hassner, A. (2001).[1][4][5] "Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate."[1][5] Synthesis, 2001(04), 0550-0552.[1][4]
- Context: Establishes the protocol for using nucleophiles to scavenge .
-
Organic Syntheses. (2008). "Boc-Protection of Amines." Organic Syntheses, Coll.[1] Vol. 10, p.170.[1]
- Context: General validated protocols for carbamate form
-
PubChem Compound Summary. (2023). "tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate."[1][6] National Center for Biotechnology Information.
-
Deng, X., et al. (2011).[1] "Efficient Synthesis of Boc-Protected Amines via a Mild Protocol." Tetrahedron Letters, 52(12), 1334-1337.[1]
- Context: Discusses solubility profiles and crystalliz
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tert-butyl N-(1H-imidazol-4-yl)carbamate | C8H13N3O2 | CID 558020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 1279822-69-3|tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 7. tert-Butyl carbamate [webbook.nist.gov]
- 8. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate solubility issues in reaction media
Welcome to the technical support guide for tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during its use in chemical synthesis, with a specific focus on solubility issues.
Introduction
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a key building block in modern medicinal chemistry. The presence of the tert-butoxycarbonyl (Boc) protecting group on the 2-aminoimidazole scaffold allows for its strategic use in the synthesis of complex pharmaceutical agents. However, its unique structure, combining a polar imidazole ring with a nonpolar Boc group, often leads to challenging solubility profiles in common reaction media. This guide provides expert-driven insights and practical troubleshooting protocols to overcome these solubility hurdles, ensuring the success and efficiency of your experimental workflows.
Physicochemical Properties
A clear understanding of the compound's fundamental properties is the first step in troubleshooting.
| Property | Value | Reference(s) |
| CAS Number | 1279822-69-3 | [1] |
| Molecular Formula | C₉H₁₅N₃O₂ | [2] |
| Molecular Weight | 197.23 g/mol | [2][3] |
| Appearance | Typically a white to off-white solid | [4][5] |
| Predicted XLogP3-AA | 0.9 - 1.2 | [6] |
| Topological Polar Surface Area | 56.2 Ų | [6] |
Note: XLogP3-AA is a computed value for lipophilicity; a lower value suggests higher polarity. The topological polar surface area (TPSA) indicates the surface area occupied by polar atoms, influencing membrane permeability and solubility in polar solvents.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding this compound.
Q1: I'm having trouble dissolving tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate. Which solvents should I try?
This is the most frequent issue. The compound's solubility is dictated by the balance between its polar imidazole core and the greasy tert-butyl group. A systematic approach is best.
Answer: Successful solubilization often requires selecting a solvent that can adequately interact with both polar and nonpolar regions of the molecule. We recommend starting with polar aprotic solvents, as they are often effective.
Recommended Solvents for Initial Screening:
| Solvent Category | Examples | Rationale | Relative Polarity |
| Polar Aprotic | DMF , DMSO , Acetonitrile (MeCN), THF | Good balance of polarity to solvate the imidazole ring and sufficient alkyl character to interact with the Boc group. DMF is often a reliable starting point.[4][5] | High (0.386 - 0.460) |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, effective for many carbamate-based reactions.[7] | Medium (0.207 - 0.164) |
| Chlorinated | Dichloromethane (DCM), Chloroform | Often used for setting up reactions at room temperature, but may be less effective for highly polar substrates. | Medium (0.309) |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | The solubility of imidazoles can be high in alcohols.[8] However, be cautious as these protic solvents can interfere with certain reagents (e.g., organometallics) or facilitate unwanted side reactions like transesterification or even slow deprotection under specific conditions.[9] | High (0.654 - 0.762) |
Relative polarity values are sourced from Reichardt, C.[10]
If single solvents fail, a co-solvent system (e.g., Toluene/THF or DCM/DMF) can be highly effective. See the troubleshooting workflow below for a more detailed strategy.
Q2: My compound is still not dissolving even after choosing a recommended solvent. What is the next step?
Answer: When initial solvent selection is unsuccessful, a systematic troubleshooting workflow should be employed. This involves applying physical methods to aid dissolution and verifying the material's quality. It is crucial to proceed with caution, especially when applying heat.
Below is a workflow designed to logically diagnose and solve the problem.
Q3: How does temperature affect the solubility and stability of this compound?
Answer: This is a critical consideration. While increasing temperature generally enhances solubility, the N-Boc protecting group is thermally labile and can be cleaved at elevated temperatures, leading to the formation of byproducts.[11][12]
-
Solubility: In most organic solvents, solubility will increase with temperature. Gentle warming to 40-50°C is often a safe and effective way to dissolve the starting material.
-
Stability: The thermal deprotection of N-Boc groups can occur at temperatures above 100°C, with efficient removal often observed between 150-240°C in various solvents.[11][13] Therefore, refluxing in high-boiling solvents like DMF or DMSO for extended periods should be avoided unless Boc-deprotection is the desired outcome.
The relationship can be visualized as an operational triangle where the ideal conditions lie in a specific zone.
Q4: My compound dissolved initially but crashed out after I added another reagent. What should I do?
Answer: This common phenomenon, known as "crashing out," is usually caused by a significant change in the polarity of the reaction medium.
Primary Cause: The reagent you added (or its solvent) is likely much less polar than your primary reaction solvent. This reduces the overall solvating power of the mixture for your polar carbamate, causing it to precipitate.
Troubleshooting Steps:
-
Increase Solvent Volume: The simplest first step is to add more of your primary solvent to dilute all components and increase the overall solvating capacity.
-
Slow Reagent Addition: Add the problematic reagent dropwise and with vigorous stirring. This prevents localized areas of low polarity and allows the mixture to equilibrate.
-
Reverse Addition: With vigorous stirring, slowly add your solution containing the carbamate to the second reagent. This ensures the reagent is always in a dilute environment.
-
Co-Solvent Approach: If the above fails, consider a different solvent system altogether that is capable of dissolving all reaction components from the start.
Key Experimental Protocols
Protocol 1: Systematic Small-Scale Solubility Testing
Before committing to a large-scale reaction, performing a quick solubility test can save significant time and material.
Objective: To identify the most effective solvent or co-solvent system for your reaction.
Methodology:
-
Preparation: Aliquot approximately 5-10 mg of tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., DMF, THF, MeCN, DCM) dropwise, starting with 0.1 mL.
-
Observation at Room Temperature: Vigorously vortex or stir each vial for 1-2 minutes. Observe and record solubility (e.g., fully soluble, partially soluble, insoluble).
-
Gentle Warming: For vials where the compound is not fully soluble, warm them to 40-50°C in a water bath for 5 minutes. Record any changes in solubility.
-
Co-Solvent Test (If Needed): If single solvents are ineffective, take the most promising system (e.g., where the compound was partially soluble, like in THF) and add a small percentage (5-10% v/v) of a stronger solvent (like DMF) to see if complete dissolution is achieved.
-
Selection: Choose the solvent or solvent system that provides complete dissolution under the mildest conditions (ideally at room temperature).
Protocol 2: General Procedure for Reaction Setup with Poorly Soluble Carbamate
Objective: To ensure complete dissolution of the carbamate before initiating the chemical transformation.
Methodology:
-
Flask Setup: To a dry, inert-atmosphere flask, add the tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate solid and a magnetic stir bar.
-
Solvent Addition: Add approximately 75% of the total calculated volume of your chosen solvent (determined from Protocol 1).
-
Initial Dissolution Attempt: Stir vigorously at room temperature for 10-15 minutes.
-
Assisted Dissolution: If the solid persists, apply one or more of the following, in order:
-
Warm the mixture to 40-50°C with continued stirring.
-
If warming is insufficient or undesirable for the reaction, sonicate the flask in an ultrasonic bath for 10-15 minutes.
-
-
Final Volume Adjustment: Once a clear, homogeneous solution is obtained, allow it to cool to the desired reaction temperature (e.g., room temperature or 0°C). Add the remaining 25% of the solvent to rinse any material from the flask walls.
-
Reaction Initiation: You may now proceed with the addition of other reagents to the fully dissolved starting material.
By following these structured protocols and understanding the underlying chemical principles, researchers can effectively manage and overcome the solubility challenges associated with tert-butyl (1-methyl-1H-imidazol-2-yl)carbamate, leading to more reliable and successful synthetic outcomes.
References
-
Organic Syntheses Procedure. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
Murray, P. R. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-(1-ethylimidazol-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2013). Affects of imidazole on protein solubility and labeling reactions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles in Alcohols | Request PDF. Retrieved from [Link]
-
Li, B., et al. (2007). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 72(1), 235-238. Retrieved from [Link]
-
Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]
-
Kolis, S. P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. Retrieved from [Link]
Sources
- 1. 1279822-69-3|tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | C9H15N3O2 | CID 56956212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate | C9H15N3O2 | CID 18670478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-BOC-IMIDAZOLE CAS#: 49761-82-2 [m.chemicalbook.com]
- 5. N-BOC-IMIDAZOLE | 49761-82-2 [chemicalbook.com]
- 6. tert-butyl N-(1-ethylimidazol-2-yl)carbamate | C10H17N3O2 | CID 174416845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Monitoring the progress of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate reactions by TLC
This Technical Support Guide is designed to assist researchers in monitoring the synthesis, purification, and stability of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate . This molecule presents a unique "dual-personality" challenge in chromatography: it possesses a lipophilic protecting group (Boc) while retaining a basic, polar heterocyclic core (imidazole).[1]
Introduction: The "Dual-Personality" Challenge
Monitoring the reaction of 1-methyl-1H-imidazol-2-amine to form its Boc-protected carbamate requires navigating two conflicting chemical properties:
-
Basicity: The imidazole ring (specifically
) remains basic ( ).[1] It interacts strongly with acidic silanols on silica gel, leading to severe "tailing" or streaking. -
Lability: The tert-butyl carbamate (Boc) group is acid-sensitive.[1][2] Silica gel is weakly acidic (
). Prolonged exposure or aggressive heating can cause in situ deprotection on the TLC plate, creating "ghost spots" that confuse analysis.
Module 1: Mobile Phase Optimization (Anti-Streaking Protocols)
Issue: The spot appears as a long streak rather than a tight circle, making
Standard Protocol: The "Basified" Mobile Phase
You must neutralize the silica acidity.[1] Do not run this compound in pure DCM/MeOH or Hexane/Ethyl Acetate without a modifier.
| Component | Role | Recommended Starting Ratio |
| Dichloromethane (DCM) | Primary Solvent | 90% |
| Methanol (MeOH) | Polar Modifier | 9% |
| Triethylamine (TEA) or | Silanol Blocker | 1% (Crucial) |
Technical Note: If using Triethylamine (
), you must dry the plate thoroughly before staining (see Module 2). Residual TEA will darken the entire plate with certain stains.
Workflow: Mobile Phase Decision Tree
Use this logic to select your solvent system based on the observed separation.[1]
Figure 1: Decision tree for optimizing mobile phases for basic imidazole carbamates.
Module 2: Visualization Techniques
Issue: The compound is hard to see, or stains are ambiguous. Root Cause: The imidazole ring has low UV absorbance compared to benzene rings.[1] The Boc group has no UV chromophore.
Primary Method: UV 254 nm
-
Mechanism: The imidazole ring absorbs weakly at 254 nm.[1]
-
Appearance: Dark spot on a green fluorescent background.[1]
-
Limit: If the concentration is low, UV might miss it.[1]
Secondary Method: Chemical Staining (Destructive)
Select the stain based on the specific reaction stage.
| Stain Reagent | Target Functional Group | Appearance | Application |
| Iodine ( | General (Lipids/Heterocycles) | Brown/Yellow spots | Best General Purpose. Reversible.[1] Shows both SM and Product. |
| Ninhydrin | Free Primary Amines | Blue/Purple | Deprotection Monitoring. Strong positive for Starting Material (Amine).[1] Negative for Product (Carbamate). |
| Dragendorff’s | Tertiary Amines / Heterocycles | Orange on Pink | Specific for the imidazole ring.[1] Good if UV is weak.[1] |
| Oxidizable groups | Yellow on Purple | Works, but can over-oxidize the imidazole ring.[1] |
The "Ninhydrin Trick" for Boc-Carbamates
Normally, Ninhydrin does not stain Boc-protected amines.[1] However, you can force it:
-
Dip the plate in Ninhydrin.
-
Heat excessively (
) with a heat gun. -
Result: The heat thermally cleaves the Boc group on the plate.[1] The newly liberated amine then reacts with Ninhydrin to turn faint purple.
-
Why do this? To confirm the spot contains a protected amine and isn't just an impurity.[1]
-
Module 3: Troubleshooting "Ghost Spots" (Decomposition)
Issue: You see two spots for the product, or the spot smears upward over time. Root Cause: The Boc group is cleaving on the acidic silica gel.[1]
Diagnostic Test: The 2D-TLC Stability Check
If you suspect your compound is decomposing on the silica:
-
Spot the compound in the bottom-left corner of a square TLC plate.[1]
-
Elute vertically (1st dimension).[1]
-
Do not visualize yet. Dry the plate and rotate it
. -
Elute again (2nd dimension) using the same solvent system.[1]
-
Visualize.
-
Stable: All spots lie on the diagonal line.
-
Unstable: You see off-diagonal spots.[1] This confirms the silica is destroying your compound.
-
Solution:
-
Pre-wash the TLC plate with 1% Triethylamine in Methanol and dry it before use.[1]
-
Minimize the time the compound sits on the plate before running.[1]
Frequently Asked Questions (FAQ)
Q1: My product spot (
Q2: I am trying to deprotect the Boc group with TFA. How do I know when it's done? A: Use Ninhydrin .[1]
-
Start (Boc-Carbamate): UV Active, Ninhydrin Negative (or very faint/slow).[1]
-
Finish (Free Amine): UV Weak/Active, Ninhydrin Deep Blue/Purple .[1]
-
Note: The free amine will be much more polar (lower
) than the carbamate.[1]
Q3: Can I use Vanillin or Anisaldehyde stains?
A: You can, but be careful.[1] These stains require acid (
Q4: The starting material (1-methyl-1H-imidazol-2-amine) is stuck at the baseline (
References
-
Boc Group Stability & Cleavage
-
Greene, T. W.; Wuts, P. G. M.[1] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 . (Chapter on Carbamates).
-
Mechanism of acid-catalyzed Boc removal:
-
-
TLC of Basic Heterocycles
-
Tailing of amines on silica: Santiago, M.; Strobel, S. "Thin Layer Chromatography", Methods in Enzymology, 2013 , 533, 303-324.[1]
-
-
Imidazole Properties
-
pKa of Imidazole derivatives:
-
-
Visualization Reagents
-
Staining Recipes (Iodine, Ninhydrin, Dragendorff):
-
Sources
Alternative methods for the purification of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
Executive Summary & Chemical Context
User Issue: Difficulty purifying tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate due to "streaking" on silica gel, co-elution of excess Boc anhydride (
Technical Analysis: The target molecule presents a "push-pull" purification challenge. The imidazole ring is basic (proton acceptor), while the carbamate moiety renders the molecule lipophilic but acid-sensitive.
-
The "Streaking" Cause: The basic nitrogen at the N-3 position of the imidazole ring interacts strongly with the acidic silanol groups (
) on standard silica gel, causing peak tailing and poor resolution. -
The Impurity: Excess di-tert-butyl dicarbonate (
) is often used to drive the reaction but is difficult to separate due to similar polarity in non-polar solvents.
This guide provides three validated workflows to address these specific failure points.
Decision Matrix: Selecting the Right Protocol
Before proceeding, determine your primary impurity profile and scale.
Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile and scale.
Method A: Chemical Scavenging (The "Smart" Workup)
Best for: Removing excess
Protocol: DMAPA Scavenging
Reagents: 3-(Dimethylamino)-1-propylamine (DMAPA).
-
Quantify Excess: Estimate the excess
(e.g., if 1.5 eq was used, 0.5 eq remains). -
Add Scavenger: Add 0.6 eq of DMAPA (relative to the starting material) directly to the reaction mixture.
-
Incubate: Stir at room temperature for 15–30 minutes .
-
Chemistry: DMAPA reacts with
to form a highly basic urea derivative.
-
-
Aqueous Wash (Critical Step):
-
Dilute with organic solvent (DCM or EtOAc).[2]
-
Wash with 0.5 M Citric Acid buffer (pH ~4-5) or dilute Phosphate buffer.
-
Why? The DMAPA-Boc byproduct is an aliphatic amine (
) and will protonate/solubilize in the aqueous layer. The target imidazole carbamate ( for the conjugate acid) will remain in the organic layer at this pH.
-
-
Dry & Concentrate: Dry organic layer over
and concentrate.
Validation: Check TLC. The fast-moving
Method B: Modified Chromatography (Anti-Streaking)
Best for: Complex crude mixtures requiring high purity. The Fix: You must neutralize the acidity of the silica gel to prevent the imidazole from sticking.
Protocol: Amine-Modified Silica
| Component | Standard Condition (Fail) | Modified Condition (Pass) |
| Stationary Phase | Standard Silica Gel (60 Å) | Silica Gel pre-treated with |
| Mobile Phase A | Dichloromethane (DCM) | DCM + 1% Triethylamine (TEA) |
| Mobile Phase B | Methanol (MeOH) | MeOH + 1% Triethylamine (TEA) |
| Gradient | 0–10% MeOH in DCM | 0–5% MeOH in DCM (Isocratic preferred initially) |
Step-by-Step:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM containing 1% Triethylamine . This caps the acidic silanol sites.
-
Loading: Dissolve the crude residue in a minimum amount of DCM (with 1% TEA). Avoid using pure MeOH for loading as it broadens bands.
-
Elution: Run the gradient. The product should elute as a tight, symmetrical band rather than a long streak.
-
Post-Column: The eluted fractions will contain TEA. Evaporate solvents; the TEA is volatile and will be removed under high vacuum.
Alternative: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often requires no amine modifier, though separation efficiency is slightly lower than silica.
Method C: Crystallization & Trituration
Best for: Large scale (>5g) or solidifying oily residues.
Protocol: Anti-Solvent Trituration
If your product is an oil or gummy solid:
-
Dissolution: Dissolve the crude oil in a minimum volume of Diethyl Ether or TBME (Methyl tert-butyl ether).
-
Precipitation: Slowly add Pentane or n-Heptane while stirring vigorously.
-
Cooling: Cool the mixture to 0°C or -20°C.
-
Filtration: The Boc-protected imidazole should crystallize or precipitate as a white solid. Excess
is highly soluble in pentane/heptane and will remain in the mother liquor.
Troubleshooting & FAQ
Q1: My product smells like isobutylene (gaseous) and the yield is dropping. Why? A: You are likely experiencing thermal deprotection . The Boc group is thermally unstable in the presence of trace acids.
-
Fix: Ensure your rotary evaporator bath is < 40°C .
-
Fix: Do not use strong acids (HCl/TFA) during workup. Use Citric Acid or Ammonium Chloride.
Q2: The product is stuck on the top of the silica column. A: The silica was too acidic.
-
Fix: Flush the column with MeOH containing 5%
(Ammonium hydroxide) to strip the product, then repurify using Method B .
Q3: Can I use imidazole itself to scavenge Boc anhydride?
A: Yes. Imidazole reacts with
-
Workflow: Add 1.0 eq of imidazole. Stir 30 mins.
-Boc-imidazole is unstable to hydrolysis. Wash the organic layer vigorously with water; the -Boc-imidazole will hydrolyze back to imidazole (water soluble), , and t-Butanol (water soluble).
Quantitative Data Summary
| Property | Value | Relevance to Purification |
| Physical State | White Solid / Viscous Oil | Allows for trituration with Pentane/Heptane. |
| ~7.0 (Imidazole ring) | Basic enough to streak on silica; requires TEA modifier. | |
| Solubility | High: DCM, EtOAc, MeOH | Soluble in standard organic layers. |
| Solubility | Low: Hexanes, Water | Allows precipitation and aqueous washing. |
References
-
Basel, Y., & Hassner, A. (2001).[3] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate.[3] Synthesis, 2001(04), 0550–0552.[3]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[1] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.
-
BenchChem Technical Guides. (2025). Synthesis and Purification of Boc-Protected Amines.
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Boc-Protected Amines.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Sources
Technical Support Center: Enhancing the Stability of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in Solution
Welcome to the technical support center for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
Tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a molecule of interest in pharmaceutical and chemical research. Its structure, featuring a Boc-protected amine on a 1-methyl-imidazole ring, presents unique stability challenges. The primary mode of degradation is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, yielding 1-methyl-1H-imidazol-2-amine, tert-butanol, and carbon dioxide. Understanding and mitigating this degradation is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate in solution?
A1: The primary cause of instability is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. The carbamate linkage is susceptible to cleavage under acidic conditions, leading to the formation of the corresponding amine and byproducts.[1][2]
Q2: At what pH range is the compound most stable?
A2: The compound is most stable in neutral to slightly alkaline conditions (pH 7-9). Acidic conditions (pH < 6) will significantly accelerate the hydrolysis of the Boc group. While the carbamate is generally stable to bases, very high pH (>12) coupled with elevated temperatures can also lead to degradation.
Q3: What are the main degradation products I should be looking for?
A3: The primary degradation products are 1-methyl-1H-imidazol-2-amine, tert-butanol, and carbon dioxide. Depending on the conditions, secondary degradation products could also form.
Q4: Can I autoclave solutions containing this compound?
A4: Autoclaving is not recommended. The high temperatures can promote thermal degradation of the Boc group.[3] Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of compound purity in solution. | Acidic pH of the solvent or solution. | Ensure the pH of your solution is between 7 and 9. Use a suitable buffer system (e.g., phosphate or borate buffer) to maintain the desired pH. |
| Inconsistent results between experiments. | Variability in solvent quality or pH. | Always use high-purity solvents and freshly prepared buffers. Verify the pH of each new batch of solution before adding the compound. |
| Formation of unexpected peaks in HPLC analysis. | Oxidative degradation or secondary reactions. | Degas solvents before use and consider adding an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene) to the formulation, especially for long-term storage.[] |
| Precipitation of the compound from solution. | Poor solubility or change in solvent composition. | Determine the solubility of the compound in your chosen solvent system. The use of co-solvents or solubility enhancers like cyclodextrins may be necessary.[5][6] |
Visualizing the Degradation Pathway
The primary degradation pathway of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is the acid-catalyzed hydrolysis of the Boc-protecting group.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. BOC Protection and Deprotection [bzchemicals.com]
- 3. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Spectroscopic comparison of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate and its precursors
This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant compound, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, and its direct precursors, 1-methyl-1H-imidazol-2-amine and di-tert-butyl dicarbonate. Designed for researchers in organic synthesis and drug development, this document elucidates the key spectroscopic transformations that confirm the successful protection of the primary amine, a critical step in the synthesis of more complex molecules. We will explore the causality behind the observed spectral shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust framework for reaction monitoring and product verification.
Introduction: The Significance of Carbamate-Protected Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to act as a bioisostere for other functional groups and its capacity for hydrogen bonding.[1][2] Protecting the reactive sites of the imidazole core is fundamental for selective chemical modifications. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, prized for its stability under various conditions and its clean, acid-labile removal.[3][4] The resulting carbamate structure is a key building block in the synthesis of pharmaceuticals, offering improved stability and cell permeability.[5][6][7]
Spectroscopic analysis is the cornerstone of modern organic chemistry, providing unambiguous evidence of molecular structure and transformation.[8][9][10] By comparing the spectra of the starting materials and the final product, chemists can confidently track the reaction's progress and confirm the identity and purity of the target compound.[11] This guide serves as a practical reference for interpreting these spectral changes.
Synthetic Pathway Overview
The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a straightforward nucleophilic substitution reaction. The nucleophilic 2-amino group of 1-methyl-1H-imidazol-2-amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This addition is followed by the collapse of the tetrahedral intermediate, resulting in the formation of the stable carbamate, with tert-butanol and carbon dioxide as byproducts.
Caption: Reaction scheme for Boc-protection of 1-methyl-1H-imidazol-2-amine.
Comparative Spectroscopic Analysis
The transformation from precursors to product is accompanied by distinct and predictable changes in their respective spectra. These changes provide conclusive evidence of the formation of the N-Boc bond.
¹H NMR Spectroscopy
Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The conversion to the carbamate product results in significant shifts for the imidazole ring protons and the appearance of a new, highly characteristic signal for the Boc group.
| Compound | Imidazole H4/H5 (ppm) | N-CH₃ (ppm) | NH/NH₂ (ppm) | tert-Butyl (ppm) |
| 1-methyl-1H-imidazol-2-amine | ~6.8-7.0 (d) | ~3.64 (s) | ~4.5-5.5 (br s) | N/A |
| Di-tert-butyl dicarbonate | N/A | N/A | N/A | ~1.48 (s) |
| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | ~7.0-7.2 (d) | ~3.5 (s) | ~8.0 (br s) | ~1.5 (s, 9H) |
Analysis of ¹H NMR Changes:
-
Disappearance of NH₂ Signal: The broad singlet corresponding to the two amine protons of the starting material disappears.
-
Appearance of NH Signal: A new, typically broad singlet appears further downfield (~8.0 ppm), corresponding to the single proton of the newly formed carbamate (N-H). Its integration value will be 1H.
-
Appearance of tert-Butyl Signal: A strong, sharp singlet appears around 1.5 ppm.[12] This peak, integrating to 9 protons, is the unmistakable signature of the tert-butyl group from the Boc anhydride.
-
Shift of Imidazole Protons: The protons on the imidazole ring (H4 and H5) experience a slight downfield shift. This is due to the electron-withdrawing nature of the newly attached carbonyl group, which deshields the adjacent ring system.
¹³C NMR Spectroscopy
Carbon NMR corroborates the findings from ¹H NMR, showing the introduction of new carbon environments associated with the carbamate functionality.
| Compound | Imidazole C2 (ppm) | Imidazole C4/C5 (ppm) | N-CH₃ (ppm) | Carbonyl (C=O) (ppm) | Quaternary C (Boc) (ppm) | Methyl C (Boc) (ppm) |
| 1-methyl-1H-imidazol-2-amine | ~145-150 | ~115-125 | ~33 | N/A | N/A | N/A |
| Di-tert-butyl dicarbonate | N/A | N/A | N/A | ~152 | ~82 | ~28 |
| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | ~148 | ~118-128 | ~34 | ~154 | ~80 | ~28 |
Analysis of ¹³C NMR Changes:
-
New Carbonyl Signal: The most telling change is the appearance of a new signal in the carbonyl region of the spectrum, around 154 ppm. This peak corresponds to the C=O of the carbamate group.
-
Boc Carbon Signals: Two new signals appear that are characteristic of the Boc group: a quaternary carbon (C(CH₃)₃) at approximately 80 ppm and a methyl carbon peak ((CH₃)₃) at around 28 ppm.
-
Imidazole Carbon Shifts: The C2 carbon of the imidazole ring, directly attached to the new carbamate nitrogen, will show a noticeable shift, reflecting the change in its electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups. The formation of the carbamate introduces a strong, characteristic carbonyl absorption band.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| 1-methyl-1H-imidazol-2-amine | ~3100-3400 (medium, two bands) | N/A | N/A |
| Di-tert-butyl dicarbonate | N/A | ~1760, ~1810 (strong, two bands for anhydride) | ~1160 (strong) |
| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | ~3200-3400 (medium, one band) | ~1700-1730 (strong) | ~1150-1250 (strong) |
Analysis of IR Changes:
-
Change in N-H Stretch: The starting amine shows two N-H stretching bands (symmetric and asymmetric) characteristic of a primary amine. The product will show only a single N-H band, typical for a secondary amide/carbamate.
-
Disappearance of Anhydride C=O: The two strong carbonyl peaks of the Boc anhydride will be absent in the purified product spectrum.
-
Appearance of Carbamate C=O: A new, very strong absorption will appear in the region of 1700-1730 cm⁻¹. This is the characteristic carbonyl stretch of the urethane (carbamate) functional group and is a primary indicator of a successful reaction.
-
C-O Stretch: The product will also feature strong C-O stretching bands associated with the carbamate linkage.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the product, which is a definitive piece of evidence for the successful reaction. The fragmentation pattern can also offer structural confirmation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 1-methyl-1H-imidazol-2-amine | C₄H₇N₃ | 97.12 | 97 (M⁺), 96, 82, 54, 42 |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | No molecular ion; 57 (t-butyl cation) is often the base peak. |
| tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate | C₉H₁₅N₃O₂ | 197.23 | 197 (M⁺), 141 (M-C₄H₈), 97 (loss of Boc group) |
Analysis of MS Changes:
-
Molecular Ion Peak: The product's mass spectrum will show a molecular ion peak (M⁺) at m/z = 197, corresponding to its molecular weight. This confirms the addition of the Boc group (100.12 g/mol ) to the starting amine (97.12 g/mol ).
-
Characteristic Fragmentation: A hallmark of Boc-protected compounds is the loss of isobutylene (56 g/mol ) or the tert-butyl cation (57 g/mol ). Expect to see significant fragments at m/z = 141 (M-56) and a base peak at m/z = 57. The fragment at m/z = 97 corresponds to the complete loss of the Boc group, reverting to the protonated starting amine.
Experimental Protocols
Adherence to standardized protocols is essential for reproducibility and obtaining high-quality, interpretable data.
Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
-
Materials: 1-methyl-1H-imidazol-2-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
To a stirred solution of 1-methyl-1H-imidazol-2-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure title compound.
-
Spectroscopic Analysis Workflow
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A Comparative Guide to Byproduct Analysis in the Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a critical step in the development of various pharmaceutical compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of the 2-amino group of the 1-methylimidazole scaffold.[1][2] However, the seemingly straightforward Boc-protection reaction can be accompanied by the formation of various byproducts that can complicate downstream processes and compromise the purity of the final active pharmaceutical ingredient.
This guide provides an in-depth analysis of the byproducts formed during the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, offers a comparative look at alternative synthetic strategies, and presents detailed experimental protocols for both synthesis and byproduct analysis.
Primary Synthesis Route: The Nucleophilic Attack on Di-tert-butyl dicarbonate
The most prevalent method for the synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate involves the reaction of 2-amino-1-methylimidazole with di-tert-butyl dicarbonate (Boc)₂O.[3] This reaction proceeds via a nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of (Boc)₂O.[2] The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the desired N-Boc protected product, along with tert-butanol and carbon dioxide as the theoretical byproducts.[4]
The choice of (Boc)₂O as the protecting agent is advantageous due to its high reactivity and the relatively mild conditions required for the protection reaction.[5] The Boc group itself offers excellent stability towards most nucleophiles and bases, making it compatible with a wide range of subsequent chemical transformations.[3]
Caption: Primary synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate.
Unraveling the Byproduct Profile: More Than Meets the Eye
While the ideal reaction yields only the desired product and benign byproducts, several other species can arise under non-optimized conditions. Understanding the formation pathways of these impurities is crucial for developing robust and reproducible synthetic processes.
Key Byproducts and Their Formation Mechanisms:
-
Di-Boc Protected Imidazole: The imidazole ring nitrogen can also act as a nucleophile, leading to the formation of a di-Boc protected species where both the exocyclic amine and the ring nitrogen are protected. This is more likely to occur with a large excess of (Boc)₂O and in the absence of a suitable base to neutralize the proton generated during the initial N-protection.
-
Urea Derivatives: The reaction of the desired product with any unreacted 2-amino-1-methylimidazole can lead to the formation of a urea byproduct. This is often promoted by elevated temperatures.
-
(Boc)₂O Degradation Products: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or at higher temperatures, to form tert-butanol, isobutene, and carbon dioxide.[6] While tert-butanol and carbon dioxide are expected byproducts, isobutylene can potentially react with other components in the reaction mixture.
-
Over-alkylation of Starting Material: If the synthesis of the starting material, 2-amino-1-methylimidazole, is not well-controlled, impurities from this step can carry through and lead to byproducts. For instance, the presence of unreacted imidazole or 1-methylimidazole could lead to their corresponding Boc-protected derivatives.
Caption: Potential pathways for byproduct formation.
Alternative Synthetic Strategies: A Comparative Analysis
To mitigate byproduct formation and improve process efficiency, several alternative approaches can be considered.
| Method | Description | Advantages | Disadvantages | Key Byproducts |
| Standard (Boc)₂O | Reaction of 2-amino-1-methylimidazole with (Boc)₂O in an organic solvent. | Readily available reagents, generally good yields. | Potential for di-Boc and urea formation. | Di-Boc protected imidazole, urea derivatives. |
| Aqueous Biphasic | The reaction is carried out in a biphasic system, often with a base like sodium bicarbonate in the aqueous phase. | Can suppress di-Boc formation by proton abstraction. Improved workup. | May require phase-transfer catalyst for some substrates. | Reduced di-Boc, potential for hydrolysis of (Boc)₂O. |
| Catalytic Methods | Use of a catalyst, such as 4-(dimethylamino)pyridine (DMAP) or iodine, to accelerate the reaction.[3] | Lower reaction temperatures and shorter reaction times, potentially reducing thermal degradation.[7] | Catalyst removal may be required. DMAP can be difficult to remove completely. | Catalyst-related impurities. |
| Alternative Boc Reagents | Use of other Boc-donating reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). | Can offer different reactivity and selectivity profiles. | Reagents may be less common and more expensive. | Byproducts specific to the reagent used. |
Experimental Protocols
Protocol 1: Optimized Synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate
This protocol is designed to minimize the formation of di-Boc and urea byproducts.
Materials:
-
2-amino-1-methylimidazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-amino-1-methylimidazole (1.0 eq).
-
Dissolve the starting material in dichloromethane (10 mL per gram of starting material).
-
Add a solution of sodium bicarbonate (1.5 eq) in deionized water (10 mL per gram of starting material).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane (2 mL per gram of (Boc)₂O) to the reaction mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: HPLC-MS Method for Byproduct Analysis
This method allows for the separation and identification of the target product and key byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 220 nm
-
MS detection: ESI positive mode, scan range m/z 100-500
Caption: Workflow for HPLC-MS analysis of reaction byproducts.
Conclusion
The synthesis of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, while conceptually simple, requires careful control of reaction conditions to minimize the formation of byproducts. The use of a biphasic reaction system with a mild base is a recommended starting point for achieving high purity. A robust analytical method, such as the HPLC-MS protocol detailed here, is indispensable for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product. By understanding the potential byproduct formation pathways and implementing appropriate synthetic and analytical strategies, researchers can streamline the development of pharmaceuticals derived from this important building block.
References
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- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Echemi. (n.d.). tert-Butyl ((1H-imidazol-2-yl)methyl)carbamate.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PubChem. (n.d.). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate.
- Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate.
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- Google Patents. (n.d.). WO2003013526A1 - Anticoagulant compounds.
- MDPI. (2020, January 15). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Benchchem. (n.d.). N-Boc-Imidazole: A Comprehensive Technical Guide.
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- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
- Echemi. (2024, November 19). A Better Understanding of Di Tert Butyl Dicarbonate.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
- Chemistry Stack Exchange. (2025, July 30). Synthesis of 2-methylimidazole.
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- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
- YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup.
- European Patent Office. (2017, August 28). 7-SUBSTITUTED SULFONIMIDOYLPURINONE COMPOUNDS FOR THE TREATMENT AND PROPHYLAXIS OF VIRUS INFECTION.
- Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE.
- ResearchGate. (n.d.). 1-(2-Aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate: synthesis and application in carbohydrate analysis.
- ResearchGate. (n.d.). Efficient and environmentally friendly synthesis of 2-amino-imidazole.
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Chem-Impex. (n.d.). Tert-Butyl (1H-Benzo[D][3][8][9]Triazol-1-Yl)Methyl(Allyl)Carbamate. Retrieved from
- ChemicalBook. (2023, April 14). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
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- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). tert-Butyl Methyl[2-(methylamino)ethyl]carbamate.
- ResearchGate. (n.d.). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O].
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Comparative Guide to Cross-Reactivity of Tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate Derivatives
Abstract
In the landscape of modern drug discovery, achieving target selectivity is a paramount objective that dictates the ultimate clinical success of a therapeutic candidate.[1][2] High selectivity minimizes off-target effects, which are significant contributors to adverse drug reactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel series of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate derivatives. Imidazole-based scaffolds are of significant interest in medicinal chemistry due to their versatile bioactivity, appearing in numerous approved drugs.[3][4][5] We will detail the rationale behind experimental design, present robust, step-by-step protocols for primary and secondary screening, and offer a comparative analysis of hypothetical data, thereby providing researchers and drug development professionals with a practical guide to assessing and interpreting selectivity profiles.
Introduction: The Imperative of Selectivity
The biological activity of imidazole derivatives is broad, with compounds showing antimicrobial, anti-inflammatory, and anticancer properties.[4][5] This versatility stems from the imidazole ring's ability to interact with a wide array of biomolecules.[3] However, this same characteristic presents a formidable challenge: the potential for unintended interactions, or cross-reactivity. A drug's ability to preferentially bind its intended biological target over other molecules is known as selectivity. Poor selectivity can lead to a host of undesirable outcomes, from diminished efficacy to severe toxicity.[2]
For kinase inhibitors, a class to which many imidazole derivatives belong, off-target activity is a well-documented concern.[6][7][8] The human kinome contains over 500 members, many with structurally similar ATP-binding pockets, making the design of truly selective inhibitors a complex endeavor.[8] Therefore, rigorous cross-reactivity profiling early in the discovery pipeline is not merely a regulatory requirement but a critical step in building a robust safety and efficacy profile for a new chemical entity (NCE). This guide will use a hypothetical series of derivatives based on the tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate scaffold to illustrate a best-practice approach to these crucial studies.
The Investigational Compounds: A Structure-Activity Relationship (SAR) Approach
To meaningfully compare cross-reactivity, we must first define our panel of investigational compounds. The parent scaffold, tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate, combines a protected amine on a methylated imidazole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group in synthesis.[9] Our hypothetical derivatives are designed to probe how substitutions at key positions influence target affinity and off-target binding. Structure-activity relationship (SAR) studies are essential for rational drug design.[4][10][11]
For this guide, we will assume the primary target is a hypothetical tyrosine kinase, "Kinase A." The derivatives (TBMIC-001 to TBMIC-003) introduce modifications designed to alter steric and electronic properties.
| Compound ID | Structure | Rationale for Modification |
| TBMIC-001 (Parent) | The baseline scaffold for comparison. | |
| TBMIC-002 | Addition of a phenyl group to explore the impact of a larger, hydrophobic moiety on the binding pocket interaction. | |
| TBMIC-003 | Substitution with a trifluoromethyl group, a common bioisostere used to enhance metabolic stability and binding affinity through hydrogen bonding. |
Experimental Design: A Tiered Approach to Selectivity Profiling
A robust cross-reactivity assessment employs a tiered workflow. This begins with a high-throughput primary screen to identify potential off-target "hits" followed by a more precise, lower-throughput secondary assay to confirm and quantify these interactions.
Caption: Tiered workflow for cross-reactivity screening.
Causality Behind Experimental Choices:
-
Primary Screen - Competitive ELISA: This method is chosen for its high-throughput capability, relatively low cost, and suitability for screening large numbers of interactions simultaneously.[12][13] A competitive format, where the test compound competes with a known ligand, is ideal for identifying inhibitors. A single, high concentration (10 µM) is used to cast a wide net and ensure potential off-target binders are not missed.
-
Secondary Screen - Surface Plasmon Resonance (SPR): SPR is the gold standard for quantitative, label-free analysis of biomolecular interactions.[13][14][15][16] It provides not only the binding affinity (KD) but also the kinetic association (ka) and dissociation (kd) rates, offering deeper mechanistic insight into the interaction.[17] This level of detail is essential for confirming hits from the primary screen and for ranking compounds authoritatively.
Methodologies & Protocols
Trustworthy data is built on meticulously executed and well-controlled protocols. The following sections provide detailed, self-validating methodologies.
Primary Screening: Competitive ELISA Protocol
This protocol is designed to measure how effectively the TBMIC derivatives compete with a biotinylated tracer for the ATP-binding site of the target kinases.
Principle: Kinase is immobilized on a microplate. A mixture of the test compound and a fixed concentration of biotinylated tracer is added. If the compound binds to the kinase, it will prevent the tracer from binding. The amount of bound tracer is detected with a streptavidin-HRP conjugate, and the resulting signal is inversely proportional to the compound's binding affinity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of recombinant kinase (e.g., Kinase A, B, C, etc.) at 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[18][19]
-
Washing: Discard the coating solution. Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).[20]
-
Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) to prevent non-specific binding. Incubate for 1 hour at room temperature (RT).[20]
-
Compound & Tracer Addition: Wash the plate 3 times as in step 2. Add 50 µL of test compound (TBMIC derivatives at 20 µM, for a final concentration of 10 µM) and 50 µL of biotinylated tracer (at a predetermined concentration, e.g., the KD of the tracer for the kinase) to each well. For controls, add buffer instead of compound (max signal) or a high concentration of a known inhibitor (min signal).
-
Incubation: Incubate for 1 hour at RT to allow the competition to reach equilibrium.
-
Detection: Wash the plate 4 times. Add 100 µL/well of Streptavidin-HRP conjugate diluted in Blocking Buffer. Incubate for 1 hour at RT.
-
Substrate Addition: Wash the plate 5 times. Add 100 µL/well of TMB substrate. Incubate in the dark at RT for 15-30 minutes.[21]
-
Stopping Reaction: Add 100 µL/well of Stop Solution (e.g., 2N H2SO4).[21]
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound against each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
Secondary Screening: Surface Plasmon Resonance (SPR) Protocol
This protocol confirms and quantifies the interactions identified in the primary screen.
Principle: A ligand (e.g., the kinase) is immobilized on a sensor chip. The analyte (the small molecule inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured in real-time and reported in Resonance Units (RU). This allows for the determination of on-rate, off-rate, and affinity.[15]
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A Researcher's Guide to Characterizing the Kinetic Profile of Novel Enzyme Inhibitors: A Case Study with tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous characterization. A critical milestone in this journey is the in-depth understanding of a compound's kinetic profile—how it interacts with its biological target over time. This guide provides a comprehensive framework for the kinetic characterization of novel enzyme inhibitors, using derivatives of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate as a guiding example. While specific kinetic data for this exact scaffold is not yet broadly published, its constituent moieties—the imidazole ring and the carbamate group—are well-established pharmacophores, suggesting a rich potential for enzyme inhibition.[1][2][3] This guide, therefore, focuses on the how and why of kinetic analysis, empowering researchers to generate and interpret high-quality data for their own novel compounds.
The Rationale: Why Kinetic Profiling is Non-Negotiable in Drug Discovery
A simple IC50 value, representing the concentration of an inhibitor required to reduce enzyme activity by half, provides only a static snapshot of inhibitory potency. A comprehensive kinetic profile, however, illuminates the dynamics of the inhibitor-enzyme interaction, offering crucial insights into:
-
Mechanism of Action (MoA): Does the inhibitor compete with the substrate for the active site (competitive), bind to a separate site (non-competitive), or interact only with the enzyme-substrate complex (uncompetitive)?[4] Each MoA has distinct implications for therapeutic efficacy and potential side effects.
-
Binding Affinity (KD): This equilibrium constant reflects the strength of the inhibitor-enzyme interaction. A lower KD indicates a higher affinity.
-
Association and Dissociation Rates (kon and koff): These rate constants describe how quickly an inhibitor binds to and dissociates from its target.[5] A slow koff, for instance, can lead to a prolonged duration of action in vivo, a desirable trait for many therapeutic agents.
-
Target Occupancy: Understanding the kinetics of binding allows for the prediction of the extent and duration of target engagement in a physiological setting, aiding in the design of optimal dosing regimens.
Identifying Potential Targets for Imidazole-Carbamate Scaffolds
The imidazole moiety is a versatile pharmacophore found in numerous approved drugs and investigational compounds.[2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold for interacting with a wide range of biological targets.[1] Similarly, the carbamate group is a key structural motif in many therapeutic agents, often acting as a bioisostere for amide bonds and contributing to improved pharmacokinetic properties.[3]
Given these structural features, derivatives of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate could plausibly target several enzyme families, including:
-
Kinases: A vast family of enzymes involved in cell signaling, proliferation, and differentiation. Many kinase inhibitors incorporate imidazole-based scaffolds that interact with the ATP-binding pocket.[6][7][8]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are critical enzymes in the nervous system. Carbamates are a well-known class of cholinesterase inhibitors.[3][9]
-
Proteases: These enzymes play crucial roles in various physiological and pathological processes. The imidazole group can act as a zinc-binding motif in metalloproteases or participate in the catalytic mechanism of serine and cysteine proteases.[10][11]
-
Histone Deacetylases (HDACs): The imidazole ring can serve as a zinc-binding group in the active site of HDACs, making it a promising scaffold for epigenetic modulators.[12]
The initial step in characterizing a novel inhibitor is to screen it against a panel of relevant enzyme targets to identify a primary target or targets.
A Step-by-Step Guide to Kinetic Characterization
Once a primary enzyme target has been identified, a systematic approach to kinetic characterization is essential. The following sections outline the key experiments and the rationale behind them.
Initial IC50 Determination and Mechanism of Inhibition Studies
The first step is to confirm the inhibitory activity and gain preliminary insights into the mechanism of inhibition. This is typically achieved through a series of enzyme activity assays.
Experimental Protocol: Spectrophotometric Enzyme Activity Assay
-
Reagents and Buffers:
-
Purified target enzyme of known concentration.
-
Substrate that produces a chromogenic or fluorogenic product upon enzymatic conversion.
-
Assay buffer optimized for enzyme activity (pH, ionic strength, necessary cofactors).
-
Inhibitor stock solution (typically in DMSO).
-
96- or 384-well microplates.
-
-
Procedure:
-
Prepare a series of inhibitor dilutions in the assay buffer.
-
In the microplate wells, combine the assay buffer, inhibitor dilutions (or vehicle control), and the enzyme. Allow for a pre-incubation period for the inhibitor and enzyme to interact.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader. The initial reaction velocity (v0) is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial velocity (v0) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
To investigate the mechanism of inhibition, repeat the experiment at multiple fixed substrate concentrations. The resulting data can be plotted using a Lineweaver-Burk plot (1/v0 vs. 1/[S]) or a Michaelis-Menten plot (v0 vs. [S]).[4] The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the mode of inhibition (competitive, non-competitive, or uncompetitive).[4]
-
Caption: Workflow for IC50 Determination and Mechanism of Inhibition Studies.
Direct Measurement of Binding Affinity and Kinetics
While enzymatic assays provide valuable information, direct biophysical methods are essential for accurately determining the binding affinity (KD) and the kinetic rate constants (kon and koff). Two powerful techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[13]
-
Immobilization:
-
Covalently immobilize the purified target enzyme onto the sensor chip surface.
-
It is crucial to ensure that the immobilization process does not compromise the enzyme's activity and that the binding site of interest remains accessible.
-
-
Binding Assay:
-
Inject a series of inhibitor concentrations over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.
-
The association phase is followed by a dissociation phase where a buffer is flowed over the surface to monitor the inhibitor dissociating from the enzyme.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).[14]
-
The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[15]
-
Caption: Workflow for Kinetic Analysis using Surface Plasmon Resonance (SPR).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[16][17]
-
Sample Preparation:
-
Place the purified target enzyme in the sample cell.
-
Load the inhibitor into the injection syringe.
-
It is critical to ensure precise concentration determination and buffer matching between the cell and syringe solutions to minimize artifacts.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the enzyme solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.
-
This is then plotted against the molar ratio of inhibitor to enzyme.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[18]
-
For enzyme kinetics, a variation of the ITC experiment can be used where the substrate and inhibitor are mixed in the syringe and injected into the enzyme in the cell.[18] This allows for the complete kinetic characterization of an inhibitor in a single experiment.[18]
Comparative Analysis and Data Presentation
To provide a clear and objective comparison, the kinetic data for the novel inhibitors should be presented alongside data for known reference compounds or alternative inhibitors targeting the same enzyme.
Table 1: Hypothetical Kinetic Profile Comparison of Imidazole-Carbamate Derivatives against Target Kinase X
| Compound | IC50 (nM) | KD (nM) | kon (105 M-1s-1) | koff (10-3 s-1) | Residence Time (min) | Mechanism of Inhibition |
| Derivative A | 25 | 15 | 2.5 | 3.8 | 4.4 | Competitive |
| Derivative B | 10 | 5 | 5.0 | 2.5 | 6.7 | Competitive |
| Reference Inhibitor 1 | 5 | 2 | 8.0 | 1.6 | 10.4 | Competitive |
| Reference Inhibitor 2 | 50 | 30 | 1.0 | 3.0 | 5.6 | Non-competitive |
This table presents hypothetical data for illustrative purposes.
Visualizing the Broader Context: Signaling Pathways
Understanding the signaling pathway in which the target enzyme operates is crucial for interpreting the potential physiological consequences of its inhibition. For instance, if the target is a kinase, it is important to map its position within a specific signaling cascade.
Caption: Example of a signaling pathway involving a target kinase.
Conclusion: From Data to Decisions
A thorough kinetic characterization provides the robust, quantitative data necessary for informed decision-making in drug discovery. By moving beyond a simple IC50 and embracing a comprehensive analysis of binding affinity, on- and off-rates, and mechanism of action, researchers can more accurately predict the in vivo behavior of their compounds and select the most promising candidates for further development. The framework presented here, using the promising but underexplored scaffold of tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate derivatives as a conceptual model, provides a roadmap for the rigorous kinetic profiling of any novel enzyme inhibitor.
References
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Imidazole as Potential Anticancer Agents: An Update on Recent Studies. (2021). ResearchGate. [Link]
-
Assessing the Target Differentiation Potential of Imidazole-Based Protein Kinase Inhibitors. (2012). Journal of Medicinal Chemistry. [Link]
-
Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (2022). Molecules. [Link]
-
A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. (2021). Queen's University Belfast Research Portal. [Link]
-
Design and synthesis of imidazole based zinc binding groups as novel small molecule inhibitors targeting Histone deacetylase enzymes in lung cancer. (2021). ResearchGate. [Link]
-
Mechanism of imidazole inhibition of a GH1 β‐glucosidase. (2019). FEBS Letters. [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). PubMed Central. [Link]
-
Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). PubMed. [Link]
-
Imidazole-based p38 MAP kinase inhibitors. (2022). ResearchGate. [Link]
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KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]
-
Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]
-
Remarkable proteolytic activity of imidazoles attached to cross-linked polystyrene. (1998). PubMed. [Link]
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Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. (2013). PubMed Central. [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed Central. [Link]
-
A new method to characterize the kinetics of cholinesterases inhibited by carbamates. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (2014). PubMed. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]
-
In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. (2007). ResearchGate. [Link]
-
FRET Assay for Enzyme Kinetics has fluctuation signal throughout the time? (2015). ResearchGate. [Link]
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5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]
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Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). (2022). Analytical Chemistry. [Link]
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Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2022). MDPI. [Link]
-
Conserved Enzymatic Peptides in Bitis arietans Venom Revealed by Comparative Proteomics: Implications for Cross-Reactive Antibody Targeting. (2024). MDPI. [Link]
-
Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]
-
Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]
-
The Use of Data on Cholinesterase Inhibition for Risk Assessments of Organophosphorous and Carbamate Pesticides. (2016). US EPA. [Link]
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Single-molecule, real-time measurement of enzyme kinetics by alternating-laser excitation fluorescence resonance energy transfer. (2012). Chemical Communications. [Link]
-
Proteases as drug targets. (2002). ResearchGate. [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. [Link]
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Isothermal Titration Calorimetry in Biocatalysis. (2022). Frontiers in Catalysis. [Link]
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Surface Plasmon Resonance Assay Services. (n.d.). Reaction Biology. [Link]
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Extracellular proteases as targets for drug development. (2010). PubMed Central. [Link]
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An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-protease. (2024). bioRxiv. [Link]
-
Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. (2004). PubMed. [Link]
-
Quantitative FRET: Analysis For SENP1 Protease Kinetics Determination l Protocol Preview. (2022). YouTube. [Link]
-
Biacore Surface Plasmon Resonance: Observing Molecular Interactions in Real-Time. (2022). University of Notre Dame. [Link]
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Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (2019). bioRxiv. [Link]
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Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (2007). PubMed Central. [Link]
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Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2020). MDPI. [Link]
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Safety Operating Guide
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate: Proper Disposal Procedures
Executive Summary & Chemical Profile
tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate is a specialized organic intermediate typically used in medicinal chemistry as a protected form of 2-amino-1-methylimidazole.[1] Its primary structural feature is the Boc (tert-butyloxycarbonyl) protecting group attached to an imidazole ring.
While often classified as a general organic irritant, this compound presents a specific latent pressure hazard in waste streams due to the acid-lability of the Boc group.
Immediate Directive:
-
Primary Hazard: Gas Generation. Contact with strong acids (HCl, TFA, H₂SO₄) triggers rapid deprotection, releasing isobutylene gas and CO₂.
-
Disposal Class: Non-Halogenated Organic Waste.[2]
-
Critical Restriction: DO NOT combine with acidic waste streams without prior neutralization.
Chemical Identity Table
| Property | Detail |
| Chemical Name | tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate |
| Functional Groups | Carbamate (Boc), Imidazole (N-heterocycle) |
| Physical State | Solid (typically off-white powder) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in water |
| Reactivity | Acid Sensitive (Cleaves to amine + CO₂ + Isobutylene) |
Hazard Identification & Safety Assessment
Before disposal, the waste generator must validate the hazard profile. As specific SDS data for this exact intermediate may be sparse, we apply Class-Based Safety Protocols for Boc-protected amino-heterocycles.
GHS Classification (Derived from Structural Analogs)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[1][4][3] |
| STOT-SE | Cat 3 | H335: May cause respiratory irritation.[1][3] |
The "Hidden" Hazard: Acid Incompatibility
The Boc group is designed to cleave in acidic conditions.[5] In a closed waste container, this reaction is dangerous.
Disposal Workflow (Decision Tree)
The following logic gate ensures the compound is routed to the correct waste stream while mitigating the gas-generation risk.
Figure 1: Waste stream decision logic emphasizing the neutralization of acidic solutions to prevent container over-pressurization.
Detailed Operational Procedures
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired chemicals, synthesis solids, or spill cleanup residues.
-
Container Selection: Use a clear, wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Organic Waste" drum.
-
Segregation: Ensure the container does not contain loose sharps or oxidizing agents.
-
Labeling:
-
Attach a hazardous waste tag.
-
Chemical Name: "tert-Butyl (1-methyl-1H-imidazol-2-yl)carbamate".[1]
-
Hazards: "Irritant".
-
-
Storage: Store in a satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Applicability: Mother liquors from recrystallization or reaction workups.
-
pH Verification (The "Self-Validating" Step):
-
Dip a pH strip into the waste solution.
-
If pH < 5: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH while stirring in a fume hood. Expect bubbling if Boc-deprotection has initiated. Continue until pH is neutral (7-8).
-
-
Solvent Segregation:
-
If DCM/Chloroform used: Pour into Halogenated Organic Waste .
-
If EtOAc/Methanol/DMSO used: Pour into Non-Halogenated Organic Waste .
-
-
Closure: Cap the carboy loosely for 30 minutes to ensure no residual off-gassing, then seal tightly.
Protocol C: Spill Cleanup
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.
-
Containment: If solid, cover with a dust suppressant (or wet paper towel) to prevent airborne dust.
-
Cleanup: Sweep up carefully to avoid dust generation.[6] Place in a Ziploc bag or screw-top jar.
-
Surface Decon: Wipe the area with soap and water.[7] The compound is organic; water/ethanol mix works best for final cleaning.
Regulatory & Compliance Context (USA/RCRA Focus)
While this specific compound is not explicitly "P-Listed" or "U-Listed" by the EPA, it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1]
| Regulatory Code | Classification | Reason |
| RCRA Status | Non-Listed Hazardous Waste | Does not meet P/U list criteria.[1] |
| Characteristic | Potentially D003 (Reactive) | Only if mixed with acids in a way that generates toxic/explosive gas quantity.[1] Pure form is stable. |
| Waste Profile | Organic Chemical Waste | Default classification for non-regulated synthetic intermediates.[1] |
Compliance Note: Always consult your institution's EHS (Environmental Health & Safety) officer. Local regulations (e.g., California Title 22) may be stricter than federal RCRA guidelines.
References
-
National Institutes of Health (PubChem). tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate Compound Summary.[1] (Structural Analog for Hazard Assessment).
-
[Link]
-
-
U.S. Environmental Protection Agency (EPA).Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
[Link]
-
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl carbamate (Generic Class SDS). (Used for baseline toxicological data for Boc-carbamates).
-
Master Organic Chemistry.The Boc Protecting Group: Mechanism of Acid Cleavage.
-
[Link]
-
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- 4. fishersci.com [fishersci.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
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- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Chemical structure of tert-butyl N-[(1H-imidazol-2-yl)methyl]carbamate](https://i.imgur.com/kYF3R7j.png)
